Chroman-6-carbaldehyde
Description
The exact mass of the compound Chroman-6-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chroman-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHDTNNFJDJYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424706 | |
| Record name | Chroman-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-97-6 | |
| Record name | Chroman-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chroman-6-carbaldehyde (CAS 55745-97-6)
Scaffold Architecture, Synthetic Protocols, and Therapeutic Utility [1]
Executive Summary
Chroman-6-carbaldehyde (CAS 55745-97-6) represents a privileged bicyclic scaffold in medicinal chemistry. Structurally characterized by a benzene ring fused to a saturated dihydropyran ring, it serves as a critical intermediate for synthesizing "privileged structures"—molecular frameworks capable of binding to diverse biological targets.
Unlike its unsaturated counterpart (chromone), the chroman core offers a distinct conformational profile essential for lipophilic binding pockets. This guide provides a rigorous technical analysis of its synthesis via the Vilsmeier-Haack formylation, its reactivity profile as a divergent building block, and its application in the design of beta-blockers (e.g., Nebivolol analogs) and antioxidant therapeutics.
Chemical Profile & Physical Properties[2][3][4][5][6]
The following data aggregates experimentally validated properties essential for process chemistry and analytical characterization.
| Property | Value | Notes |
| IUPAC Name | 3,4-dihydro-2H-chromene-6-carbaldehyde | Also known as 6-formylchroman |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| CAS Number | 55745-97-6 | |
| Appearance | Yellow to orange liquid | Viscous oil; tends to darken on air exposure |
| Boiling Point | 160–163 °C | @ 20 Torr (Vacuum distillation required) |
| Density | 1.167 ± 0.06 g/cm³ | Predicted value; denser than water |
| Solubility | DCM, EtOAc, DMSO, MeOH | Poorly soluble in water |
| Storage | 2–8 °C, Inert Atmosphere | Aldehyde group is oxidation-sensitive |
Synthetic Architecture: The Vilsmeier-Haack Protocol[9][10][11][12]
The industrial and laboratory standard for synthesizing Chroman-6-carbaldehyde is the Vilsmeier-Haack formylation . This reaction exploits the electron-rich nature of the chroman aromatic ring (activated by the ether oxygen at position 1) to introduce a formyl group regiospecifically at position 6 (para to the ether oxygen).
Mechanistic Pathway
The reaction proceeds via an electrophilic aromatic substitution (EAS).
-
Reagent Formation: Dimethylformamide (DMF) reacts with Phosphoryl chloride (POCl₃) to form the electrophilic "Vilsmeier reagent" (chloroiminium ion).
-
Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich C6 position of the chroman ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed to yield the aldehyde.
Validated Experimental Protocol
Note: This protocol is scaled for 10 mmol but is linearly scalable.
Reagents:
-
Chroman (3,4-dihydro-2H-benzopyran): 1.34 g (10 mmol)
-
POCl₃ (Phosphoryl chloride): 1.1 mL (12 mmol)
-
DMF (N,N-Dimethylformamide): 5 mL (Excess/Solvent)
Step-by-Step Methodology:
-
Reagent Preparation (Exothermic): In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL) to 0°C using an ice/salt bath.
-
Activation: Add POCl₃ dropwise over 15 minutes. Critical: Maintain internal temperature <5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 minutes at 0°C.
-
Substrate Addition: Add Chroman (dissolved in 1 mL DMF) dropwise to the activated reagent. The solution will turn yellow/orange.
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 85°C for 12 hours.
-
Why: The C6 position is sterically accessible, but the fused ring system requires thermal energy to overcome the activation barrier for the EAS step.
-
-
Quenching & Hydrolysis: Cool the mixture to room temperature. Pour slowly onto 50g of crushed ice/sodium acetate buffer. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to remove acidic byproducts) and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc 8:1).
Synthesis Workflow Visualization
Figure 1: Step-wise workflow for the regioselective formylation of chroman.
Reactivity & Derivatization[11]
The C6-aldehyde functionality serves as a "chemical handle," allowing researchers to elaborate the scaffold into complex pharmacophores.
Reductive Amination (CNS Active Agents)
Reaction with primary or secondary amines followed by reduction (NaBH(OAc)₃) yields 6-aminomethyl chromans.
-
Application: This pathway is critical for synthesizing serotonin receptor ligands where a basic nitrogen is required at a specific distance from the aromatic core.
Knoevenagel Condensation (Chain Extension)
Condensation with malonic acid or active methylene compounds.
-
Application: Synthesis of chroman-acrylic acids, which are precursors to HDAC inhibitors used in epigenetic cancer therapy.
Oxidation (Trolox Analogs)
Oxidation using NaClO₂ (Pinnick oxidation) yields Chroman-6-carboxylic acid.
-
Application: Structural analogs of Trolox (a water-soluble Vitamin E derivative) used as antioxidant standards.
Reactivity Map
Figure 2: Divergent synthesis pathways starting from Chroman-6-carbaldehyde.
Therapeutic Utility & Drug Design
The Nebivolol Connection
While Nebivolol (a third-generation beta-blocker) utilizes a fluorinated chroman core, Chroman-6-carbaldehyde serves as the foundational model for studying the Structure-Activity Relationship (SAR) of this class.
-
Mechanism: The chroman ring mimics the lipophilic pocket of the
-adrenergic receptor. -
Research Utility: Researchers use CAS 55745-97-6 to synthesize "des-fluoro" analogs of Nebivolol to determine the specific contribution of the fluorine atom to metabolic stability and binding affinity.
Tubulin Polymerization Inhibitors
Recent studies utilize the chroman-6-carbaldehyde scaffold to synthesize chalcone derivatives.
-
Protocol: Claisen-Schmidt condensation of Chroman-6-carbaldehyde with substituted acetophenones.
-
Outcome: The resulting chalcones have demonstrated micromolar IC50 values against MCF-7 (breast cancer) cell lines by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[5][2][3][4][6] |
| STOT-SE | H335 | May cause respiratory irritation.[5][2][3][4][6] |
Operational Hygiene:
-
Ventilation: All operations involving heating or POCl₃ must be performed in a certified fume hood.
-
PPE: Nitrile gloves (0.11 mm minimum thickness) and chemical splash goggles are mandatory.
-
Spill Control: Absorb with inert material (vermiculite).[3] Do not use combustible materials like sawdust due to the aldehyde's potential flammability.
References
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Recent advancements in chromone as a privileged scaffold. (Comparative structural analysis). Retrieved from [Link]
Sources
- 1. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. Chroman-6-carbaldehyde, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Chroman-6-carbaldehyde, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic data of Chroman-6-carbaldehyde (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Chroman-6-carbaldehyde
Abstract
This technical guide provides a comprehensive spectroscopic profile of Chroman-6-carbaldehyde (CAS: 55745-97-6), a pivotal pharmacophore in medicinal chemistry. It details the structural elucidation of the compound using Nuclear Magnetic Resonance (
Introduction & Structural Significance
Chroman-6-carbaldehyde (3,4-dihydro-2H-1-benzopyran-6-carboxaldehyde) serves as a critical intermediate in the synthesis of bioactive molecules, including selective estrogen receptor modulators (SERMs) and anti-hypertensive agents. Its structure comprises a fused benzene and dihydropyran ring system, functionalized with a formyl group at the C6 position.
Key Structural Features:
-
Electron-Donating Core: The oxygen atom at position 1 exerts a strong mesomeric effect (+M), shielding the ortho-proton (H-8).
-
Electron-Withdrawing Handle: The C6-formyl group deshields the adjacent aromatic protons (H-5, H-7), creating a distinct polarization visible in NMR spectroscopy.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below validates the substitution pattern of the chroman ring. The coupling constants (
Experimental Parameters:
-
Solvent: CDCl
(Deuterated Chloroform) -
Frequency: 400 MHz (
H) / 100 MHz ( C) -
Reference: TMS (
0.00 ppm)
Table 1:
| Position | Multiplicity | Integration | Assignment Logic | ||
| CHO | 9.79 | Singlet (s) | 1H | - | Characteristic aldehyde proton; deshielded by anisotropy of C=O. |
| H-5 | 7.60 | Doublet (d) | 1H | ~2.0 | Meta-coupled to H-7; deshielded by ortho-formyl group. |
| H-7 | 7.58 | dd | 1H | 8.4, 2.0 | Ortho-coupled to H-8, meta to H-5; deshielded by ortho-formyl. |
| H-8 | 6.85 | Doublet (d) | 1H | 8.4 | Ortho-coupled to H-7; shielded by ortho-oxygen (C1). |
| H-2 | 4.24 | Triplet (t) | 2H | 5.2 | Deshielded methylene adjacent to Oxygen (C1). |
| H-4 | 2.82 | Triplet (t) | 2H | 6.4 | Benzylic methylene; deshielded by aromatic ring current. |
| H-3 | 2.01 | Quintet (m) | 2H | ~6.0 | Homocyclic methylene; coupled to both H-2 and H-4. |
*Note: H-5 and H-7 often overlap in the 7.52–7.64 ppm range as a multiplet depending on concentration and resolution.
Table 2:
| Carbon Type | Assignment | |
| Carbonyl | 190.4 | Formyl C=O |
| Aromatic C-O | 160.1 | C8a (Quaternary, attached to O) |
| Aromatic C-H | 132.0 | C5 (Ortho to aldehyde) |
| Aromatic C-H | 130.5 | C7 (Ortho to aldehyde) |
| Aromatic C-CHO | 129.8 | C6 (Quaternary, ipso to aldehyde) |
| Aromatic C | 122.0 | C4a (Quaternary bridgehead) |
| Aromatic C-H | 117.5 | C8 (Ortho to Oxygen, shielded) |
| Aliphatic C-O | 66.8 | C2 (Next to Oxygen) |
| Benzylic C | 24.8 | C4 (Benzylic) |
| Aliphatic C | 21.9 | C3 (Middle methylene) |
Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the carbonyl functionality and the ether linkage of the chroman ring.
-
C=O Stretch (Aldehyde): 1680–1695 cm
(Strong, sharp). Lower frequency than alkyl aldehydes due to conjugation with the benzene ring. -
C-H Stretch (Aldehyde): 2720 & 2830 cm
(Fermi doublet). Distinctive "rabbit ears" peaks. -
C=C Stretch (Aromatic): 1580–1610 cm
. -
C-O-C Stretch (Ether): 1230–1260 cm
(Asymmetric stretch of the Ar-O-CH system).
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV).
-
Molecular Ion:
162.07 (Calculated for C H O ). -
Observed (ESI+):
163.1 . -
Fragmentation Pattern (EI):
-
162
161: Loss of H (Aldehyde proton). -
162
133/134: Loss of CO (28 amu) or CHO (29 amu), typical for aromatic aldehydes. -
Retro-Diels-Alder (RDA): Cleavage of the saturated ring, often losing ethylene (C
H , 28 amu) to form a quinone methide-like species.
-
162
Visualizations & Pathways
Synthesis via Vilsmeier-Haack Formylation
The most robust synthesis involves the formylation of Chroman (3,4-dihydro-2H-1-benzopyran) using POCl
Figure 1: Reaction pathway for the selective C6-formylation of chroman.
Mass Spec Fragmentation Logic
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectroscopic data, follow this preparation protocol:
-
NMR Preparation:
-
Dissolve 10–15 mg of Chroman-6-carbaldehyde in 0.6 mL of CDCl
(containing 0.03% TMS). -
Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
-
Critical Step: Ensure the sample is free of residual DMF (peaks at 2.89, 2.96, 8.02 ppm) from the synthesis, as these overlap with the chroman aliphatic signals.
-
-
IR Preparation:
-
Neat (ATR): Place 1 drop of the oil directly on the diamond crystal.
-
KBr Pellet: Not recommended as the compound is often an oil/low-melting solid; use NaCl plates if liquid cell is required.
-
References
-
National Institutes of Health (NIH). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC7052445. Retrieved from [Link]
An In-depth Technical Guide to the Discovery, Isolation, and Elucidation of Chroman Compounds
Abstract
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, forming the core of a multitude of natural products and synthetic molecules of significant pharmacological interest.[1][2] Its prevalence in vital compounds like Vitamin E (tocopherols) and numerous bioactive flavonoids underscores its importance in medicinal chemistry and drug development.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the journey from the discovery of chroman-containing natural products to their isolation, purification, and structural elucidation. We will delve into the causality behind experimental choices in extraction and chromatography, present detailed protocols for key laboratory procedures, and explore the spectroscopic techniques that are indispensable for definitive structural characterization. Furthermore, we will touch upon modern synthetic strategies that not only confirm natural product structures but also enable the creation of novel therapeutic agents.
The Chroman Scaffold: A Cornerstone of Natural Product Chemistry
The chroman ring system consists of a benzene ring fused to a dihydropyran ring.[2] While the parent chroman molecule is not found in nature, its substituted derivatives are ubiquitous across the plant and fungal kingdoms.[1][3] Historically, the discovery and study of chromans are deeply intertwined with nutritional science, most notably with the isolation of the various forms of Vitamin E (α-, β-, γ-, and δ-tocopherol) from plant oils.[3] These compounds, essential for their antioxidant properties, feature a substituted chroman "head" and a phytyl "tail".
Beyond the tocopherols, the chroman skeleton is a fundamental component of many flavonoids, isoflavonoids, and other secondary metabolites.[5] These compounds exhibit an astonishingly broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antioxidant effects.[6][7][8] The structural diversity and therapeutic potential of these natural products continue to drive research into their discovery and isolation.[9]
| Compound Class | Example | Typical Natural Source | Noted Biological Activity |
| Tocopherols | α-Tocopherol (Vitamin E) | Plant oils, green leafy vegetables | Antioxidant |
| Flavonoids | Catechins | Tea leaves (Camellia sinensis) | Antioxidant, Anti-inflammatory |
| Isoflavonoids | Equol | Produced by gut metabolism of soy isoflavones | Phytoestrogenic |
| Coumarins | Calanolide A | Calophyllum species | Anti-HIV |
| Cannabinoids | Cannabichromene (CBC) | Cannabis sativa | Anti-inflammatory, Analgesic |
From Source to Sample: A Workflow for Isolation and Purification
The successful isolation of a target chroman compound from a complex natural matrix is a multi-step process that hinges on a systematic application of extraction and chromatographic techniques. The choice of methodology is dictated by the physicochemical properties of the target compound (e.g., polarity, stability) and the nature of the source material.
Diagram: General Workflow for Chroman Isolation from Natural Sources
The following diagram illustrates the logical flow from raw natural material to a purified, structurally identified chroman compound.
Caption: A generalized workflow for the discovery and isolation of chroman compounds.
Extraction: Liberating the Target
The initial step involves extracting the desired compounds from the solid matrix. The choice of solvent is critical and is based on the principle of "like dissolves like."
-
Maceration: This simple technique involves soaking the powdered source material in a solvent at room temperature for an extended period. It is suitable for thermolabile compounds but may be less efficient than other methods.
-
Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent that is repeatedly vaporized and condensed, flowing over the sample. It is highly efficient but the sustained heat can degrade sensitive compounds.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this technique is highly tunable, non-toxic, and ideal for non-polar compounds like tocopherols. It leaves no solvent residue, which is advantageous for food and pharmaceutical applications.
Causality in Solvent Selection: For moderately polar chromans like flavonoids, ethanol or methanol are often chosen as they can effectively penetrate the plant cell walls and solubilize the target compounds. For non-polar chromans like tocopherols, a less polar solvent such as hexane or ethyl acetate is more appropriate.
Purification via Chromatography
Chromatography is the cornerstone of purification, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[10][11]
-
Column Chromatography (CC): The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is passed through the column. Non-polar compounds, having weaker interactions with the polar silica gel, elute first, while more polar compounds are retained longer.[12]
-
High-Performance Liquid Chromatography (HPLC): This technique operates on the same principles as CC but uses much smaller stationary phase particles and high pressure to force the mobile phase through the column.[13][14] This results in significantly higher resolution and shorter separation times, making it the gold standard for final purification and analysis. Chiral stationary phases can be used to separate enantiomers of chiral chromans.[13]
Protocol 1: General Isolation of a Chroman from Plant Material
This protocol provides a self-validating system for the isolation of a moderately polar chroman compound.
-
Preparation: Air-dry and grind the plant material (e.g., 500 g) to a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the powdered material in 2 L of 80% methanol in water for 72 hours at room temperature with occasional agitation. Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude extract.
-
Partitioning: Suspend the crude extract in 500 mL of water and perform liquid-liquid extraction sequentially with 3 x 300 mL of hexane, followed by 3 x 300 mL of ethyl acetate (EtOAc).
-
Rationale: This step separates compounds based on polarity. Non-polar compounds will partition into the hexane layer, moderately polar compounds (often including chromans) into the EtOAc layer, and highly polar compounds (like glycosides) will remain in the aqueous layer.
-
-
Column Chromatography: Concentrate the EtOAc fraction in vacuo. Adsorb the residue onto a small amount of silica gel and load it onto a larger silica gel column (e.g., 5 cm diameter, 50 cm length) packed in hexane.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). Collect fractions (e.g., 20 mL each).
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile and a prominent spot corresponding to the target compound.
-
Final Purification: Subject the combined, enriched fractions to preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., a methanol/water gradient) to obtain the pure compound.
Structural Elucidation: Identifying the Molecule
Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
| Technique | Information Provided | Characteristic Chroman Signals |
| Mass Spectrometry (MS) | Molecular weight and molecular formula (High-Resolution MS). Fragmentation patterns provide clues about the structure.[15] | A strong molecular ion peak (M+). Fragmentation often involves cleavage of side chains or retro-Diels-Alder reaction of the dihydropyran ring.[16] |
| UV-Vis Spectroscopy | Information about the electronic system (chromophore). | Absorption maxima typically related to the substituted benzene ring, often in the 270-330 nm range. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[17][18] | C-O-C stretch (~1250 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹), C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹). A C=O stretch (~1680 cm⁻¹) indicates a chroman-4-one.[17] |
| ¹H NMR Spectroscopy | Number of different types of protons, their chemical environment, and connectivity (via spin-spin coupling). | Aromatic protons (6.0-8.0 ppm). Protons on the dihydropyran ring are characteristic: O-CH₂ (~4.0-4.5 ppm), C-CH₂-C (~2.5-3.0 ppm), and C-CH₂-Ar (~1.8-2.2 ppm). |
| ¹³C NMR Spectroscopy | Number of different types of carbon atoms and their chemical environment. | Aromatic carbons (110-160 ppm). Dihydropyran ring carbons: O-CH₂ (~60-70 ppm), other aliphatic carbons (20-40 ppm). |
Chemical Synthesis: Confirmation and Innovation
While discovery often begins with nature, chemical synthesis plays a vital role in confirming the proposed structure of an isolated compound and in creating novel derivatives for drug development.[19][20] Several robust strategies exist for constructing the chroman core.
Diagram: Key Synthetic Strategies for the Chroman Ring
Caption: Common synthetic routes for the construction of the chroman scaffold.
-
Prins Cyclization: This is an acid-catalyzed reaction involving the electrophilic addition of an aldehyde or ketone to an alkene, such as an o-allylphenol, to form the chroman ring.[21][22] The reaction proceeds via an oxocarbenium ion intermediate.[22]
-
Oxa-Michael Addition: A highly effective method, particularly for synthesizing chroman-4-ones, involves the intramolecular conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated ketone.[23][24] This reaction can often be catalyzed by simple bases or organocatalysts.[25][26]
-
Other Methods: Convergent methods, such as a sequence involving Heck coupling, reduction, and Mitsunobu cyclization, provide versatile access to various 2-substituted chromans.[27]
Protocol 2: Synthesis of a 2-Alkyl-Chroman-4-one via Oxa-Michael Addition
This protocol describes a common one-pot synthesis.[28]
-
Setup: To a microwave vial, add 2'-hydroxyacetophenone (1.0 mmol), the desired aliphatic aldehyde (1.2 mmol), and a catalytic amount of a base like pyrrolidine or DIPA (diisopropylamine) in ethanol (5 mL).
-
Reaction: Seal the vial and heat the mixture using microwave irradiation to 160-170 °C for 1 hour.
-
Mechanism: The reaction proceeds via a base-catalyzed aldol condensation between the acetophenone and the aldehyde, forming an α,β-unsaturated ketone intermediate (a chalcone). The phenolic hydroxyl group then undergoes a rapid intramolecular oxa-Michael addition to the double bond, cyclizing to form the chroman-4-one ring.[28]
-
-
Workup: After cooling, acidify the reaction mixture with dilute HCl. Extract the product into ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure chroman-4-one. The structure can then be confirmed using the spectroscopic methods outlined in Section 3.
Conclusion and Future Perspectives
The discovery and isolation of chroman compounds from natural sources remain a vibrant and essential field of research. The journey from plant or fungus to a purified, characterized molecule requires a sophisticated and logical application of chemical principles. Modern chromatographic and spectroscopic techniques have streamlined this process, but the core tenets of extraction, separation, and elucidation remain fundamental. As synthetic methodologies become more advanced, they not only provide access to rare natural products but also open the door to vast libraries of novel chroman derivatives. The diverse biological activities of this scaffold ensure that it will continue to be a focal point for drug discovery, with ongoing efforts to develop new therapeutics for cancer, neurodegenerative diseases, and inflammatory conditions.[7][29]
References
- Costa, M., Calhelha, R. C., & Ferreira, I. C. F. R. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Source: ACS Omega]
- Gao, Y., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Applied Microbiology and Biotechnology. [Source: Springer]
- BenchChem. (2025).
- BenchChem. (2025). The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. BenchChem. [Source: BenchChem]
- Ikonnikova, V. A., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. [Source: ChemRxiv]
- BenchChem. (2025). The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide. BenchChem. [Source: BenchChem]
- Yao, G., et al. (2023). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Organic & Biomolecular Chemistry. [Source: Semantic Scholar]
- Kopp, C., et al. (2023). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. [Source: PMC]
- Al-Suwaidan, I. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Source: PMC]
- Kumar, A., et al. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Source: RJPT]
- Organic Chemistry Portal. (2017-2025). Synthesis of chromans and flavanes. Organic Chemistry Portal. [Source: Organic Chemistry Portal]
- ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Source: ACS Omega]
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). European Journal of Medicinal Chemistry. [Source: ScienceDirect]
- Andersen, J., et al. (2016). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules. [Source: PMC]
- Ikonnikova, V. A., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. [Source: ChemRxiv]
- Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction. Organic Letters. [Source: PMC]
- Wang, H., et al. (2022). Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. RSC Advances. [Source: RSC Publishing]
- Britannica. Chroman | chemical compound. Britannica. [Source: Britannica]
- ResearchGate. The chromones: History, chemistry and clinical development. ResearchGate.
- Google Patents. (2012). Process of separating chiral isomers of chroman compounds and their derivatives and precursors. Google Patents.
- Buchler GmbH. Oxa-Michael Addition catalyzed by Quinidine Derivative. Buchler GmbH. [Source: Buchler GmbH]
- OUCI. (n.d.).
- Research Journal of Pharmacy and Technology. (2018). Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Source: RJPT]
- ResearchGate. (2015). Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. ResearchGate.
- Wikipedia. Prins reaction. Wikipedia. [Source: Wikipedia]
- Wikipedia. Chromane. Wikipedia. [Source: Wikipedia]
- Behera, S., & Patra, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Organic & Biomolecular Chemistry. [Source: NIH]
- ResearchGate. Structures of natural products containing Chroman-4-one. ResearchGate.
- Journal of the American Chemical Society. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. JACS. [Source: JACS]
- Reddy, B., et al. (2014). A novel Prins reaction for the synthesis of hexahydro-8,8-dimethyl-1H-isochromen-7-ol derivatives. Semantic Scholar. [Source: Semantic Scholar]
-
Organic Letters. (2015). Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[7][7]nonane. ACS Publications. [Source: ACS Publications]
- Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Molecules. [Source: MDPI]
- BenchChem. (2025). An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. BenchChem. [Source: BenchChem]
- PubMed. (2010).
- Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Source: Chemistry LibreTexts]
- Öztürk, N., et al. (2016). Separation techniques: Chromatography.
- Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Bioanalysis Zone. [Source: Bioanalysis Zone]
- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. [Source: MCC Organic Chemistry]
- INFRARED SPECTROSCOPY (IR). (n.d.). Course Document. [Source: Course Website]
- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Source: Chemistry LibreTexts]
- Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (2007). Journal of the Brazilian Chemical Society. [Source: PMC]
- JournalAgent. (2016). Separation techniques: Chromatography. JournalAgent. [Source: JournalAgent]
- Chemistry LibreTexts. (2021). Chromatographic Separation Procedures. Chemistry LibreTexts. [Source: Chemistry LibreTexts]
- ResearchGate. (2020). Molecular mass spectrometry results. ResearchGate.
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chroman | chemical compound | Britannica [britannica.com]
- 4. Chromane - Wikipedia [en.wikipedia.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. EP2522647A1 - Process of separating chiral isomers of chroman compounds and their derivatives and precursors - Google Patents [patents.google.com]
- 14. pdf.journalagent.com [pdf.journalagent.com]
- 15. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamopen.com [benthamopen.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prins reaction - Wikipedia [en.wikipedia.org]
- 22. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para -quinone methides with be ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03031D [pubs.rsc.org]
- 25. Oxa-Michael Addition catalyzed by Quinidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 26. researchgate.net [researchgate.net]
- 27. Chromane synthesis [organic-chemistry.org]
- 28. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Structure Elucidation of Novel Chroman-6-carbaldehyde Derivatives
The following technical guide details the structure elucidation of novel Chroman-6-carbaldehyde derivatives.
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for pharmacophores ranging from Vitamin E (tocopherols) to potent AChE inhibitors for Alzheimer’s therapy. The introduction of a formyl group at the C-6 position creates Chroman-6-carbaldehyde , a critical intermediate that allows for divergent synthesis of hydrazones, chalcones, and Schiff bases.
However, the structural validation of these derivatives is often complicated by regioisomeric possibilities (C-6 vs. C-8 formylation) and the conformational flexibility of the dihydropyran ring. This guide provides a self-validating, tiered analytical workflow to definitively assign the structure of 6-substituted chroman derivatives, ensuring scientific rigor in drug development pipelines.
Synthetic Context & Causality
To understand the impurities and isomers we must exclude, we first examine the genesis of the molecule. The primary route to Chroman-6-carbaldehyde is the Vilsmeier-Haack formylation .
Mechanistic Causality
The reaction utilizes phosphoryl chloride (
-
Regioselectivity: The ring oxygen at position 1 is a strong electron-donating group (EDG), directing electrophilic aromatic substitution (EAS) to the ortho (C-8) and para (C-6) positions.
-
Why C-6 Predominates: Steric hindrance at the C-8 position (adjacent to the pyran ring oxygen and the alkyl chain at C-2 if substituted) heavily favors the C-6 position. However, C-8 isomers remain a critical impurity risk that must be ruled out analytically.
Synthesis Pathway Diagram
The following diagram illustrates the mechanism and the critical decision point for regioselectivity.
Figure 1: Vilsmeier-Haack formylation pathway highlighting the electrophilic attack leading to the C-6 substituted product.
Tiered Analytical Workflow
This protocol uses a "Gatekeeper" approach. Proceed to the next tier only if the current tier's criteria are met.
Tier 1: Functional Group Verification
Before assessing connectivity, confirm the presence of the aldehyde handle and the integrity of the ether linkage.
-
FT-IR: Look for the characteristic carbonyl stretch (
) at 1680–1695 cm⁻¹ . The conjugation with the benzene ring lowers the frequency compared to aliphatic aldehydes. -
HRMS (ESI+): Confirm the molecular formula
or with ppm mass error.
Tier 2: Scaffold Verification (¹H NMR)
The aliphatic region of the chroman ring provides a distinct "fingerprint" that confirms the dihydropyran ring is intact.
| Proton Position | Multiplicity | Chemical Shift ( | Coupling ( | Structural Insight |
| H-2 | Triplet (t) | 4.15 – 4.25 | Deshielded by adjacent Oxygen. | |
| H-3 | Multiplet (m) | 1.95 – 2.05 | - | Homo-allylic position; flexible puckering. |
| H-4 | Triplet (t) | 2.75 – 2.85 | Benzylic protons; diagnostic for ring fusion. | |
| -CHO | Singlet (s) | 9.80 – 9.95 | - | Confirms aldehyde; lack of splitting indicates no |
Tier 3: Regiochemistry & Connectivity (The "Self-Validating" Step)
This is the most critical section. You must distinguish between the 6-isomer (target) and the 8-isomer (impurity).
The Logic of Aromatic Coupling:
-
Target (6-CHO): The protons at C-5, C-7, and C-8 form a specific pattern.
-
H-5: Appears as a doublet (d) with a small meta-coupling (
Hz). It is the most deshielded aromatic proton due to the ortho aldehyde group. -
H-7: Appears as a doublet of doublets (dd) due to ortho coupling to H-8 (
Hz) and meta coupling to H-5 ( Hz). -
H-8: Appears as a doublet (d) (
Hz).
-
-
Impurity (8-CHO): H-5, H-6, H-7 would form a contiguous spin system (d, t, d), which is distinctly different from the separated pattern of the 6-isomer.
Case Study: Elucidation of a Novel Hydrazone Derivative
Compound: N'-(chroman-6-ylmethylene)benzohydrazide Context: Synthesized via condensation of chroman-6-carbaldehyde with benzhydrazide.
Experimental Protocol
-
Dissolution: Dissolve 10 mg of the purified derivative in 0.6 mL DMSO-
. DMSO is preferred over CDCl to prevent hydrazone exchange and improve solubility of the amide moiety. -
Acquisition:
-
¹H NMR (16 scans minimum, relaxation delay
s for integration accuracy). -
¹³C NMR (APT or DEPT-135 to distinguish CH/CH₃ from C/CH₂).
-
2D HSQC (Multiplicity-edited) and HMBC (optimized for
Hz).
-
Spectral Assignment & Data Table
| Position | Multiplicity ( | HMBC Correlations (H | ||
| -NH- | 11.75 | s (broad) | - | C=O (amide), C=N |
| HC=N | 8.35 | s | 147.2 | C-6, C-5, C-7 |
| H-5 | 7.65 | d ( | 129.5 | C-4, C-7, C=N |
| H-7 | 7.55 | dd ( | 130.1 | C-5, C-8a |
| H-8 | 6.85 | d ( | 117.8 | C-8a, C-1 (O-linked) |
| H-2 | 4.20 | t ( | 66.5 | C-3, C-4 |
| H-4 | 2.80 | t ( | 24.8 | C-5, C-4a, C-3 |
| H-3 | 1.98 | m | 22.1 | C-2, C-4 |
Elucidation Logic Diagram
The following flowchart visualizes the decision process used to confirm the structure based on the data above.
Figure 2: Decision tree for the structural confirmation of chroman-6-carbaldehyde derivatives.
Self-Validation Protocol (Troubleshooting)
To ensure the trustworthiness of your assignment, perform these checks:
-
The "Deshielding" Check: In the 6-isomer, H-5 is ortho to the electron-withdrawing hydrazone/aldehyde group. It must be the most downfield aromatic signal (typically >7.5 ppm). If H-8 is the most downfield, suspect the 8-isomer.
-
The NOESY Check:
-
Irradiate the H-4 (benzylic) protons. You should see a strong NOE enhancement at H-5 .
-
If you see NOE enhancement at the aldehyde/hydrazone proton instead, the substitution might be at C-5 (rare, but possible).
-
H-5 should also show NOE with the hydrazone proton (=CH-), confirming the regiochemistry of the side chain.
-
References
-
Vilsmeier-Haack Reaction Mechanism : "Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link][1]
-
NMR Impurities Guide : Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[2][3][4] [Link]
-
Chroman Biological Activity : "Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications." RSC Advances, 2018. [Link]
-
Coupling Constants : "Proton NMR Chemical Shifts and Coupling Constants for Brain Metabolites." University of British Columbia. [Link] (General reference for coupling constant logic).
Sources
Technical Guide: Synthesis of Chroman-6-carbaldehyde Precursors
Topic: Synthesis of Chroman-6-carbaldehyde Precursors Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary & Strategic Importance
Chroman-6-carbaldehyde (6-formylchroman) is a pivotal pharmacophore in medicinal chemistry, serving as the structural core for various therapeutic agents, including anti-arrhythmics, selective estrogen receptor modulators (SERMs), and lipophilic antioxidants. Unlike its isomer, chroman-2-carbaldehyde (a key intermediate for Nebivolol), the 6-carbaldehyde derivative requires functionalization of the aromatic ring rather than the heterocyclic pyran ring.
This guide details the three primary synthetic pathways to access this moiety, prioritizing regioselectivity (C6 vs. C8), scalability, and atom economy.
Retrosynthetic Analysis
To synthesize chroman-6-carbaldehyde, two distinct logic streams are applied:
-
C-H Activation (Formylation): Direct functionalization of the pre-formed chroman ring.
-
Cyclization (Annulation): Constructing the pyran ring onto a pre-functionalized 4-hydroxybenzaldehyde scaffold.
Caption: Retrosynthetic disconnection showing the two primary routes: direct formylation of the chroman core (left) and ring closure of benzaldehyde derivatives (right).
Route A: Direct Formylation (The Industrial Standard)
The most direct route involves the electrophilic aromatic substitution (EAS) of the chroman ring. The ether oxygen at position 1 is a strong ortho/para director. Due to steric hindrance at the C8 position (ortho), substitution predominantly occurs at C6 (para).
Method 1: Vilsmeier-Haack Formylation
This is the standard bench-to-pilot scale method due to reagent availability and cost-effectiveness.
Mechanism: The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[1][2] This electrophile attacks the electron-rich C6 position of the chroman.
Protocol:
-
Reagent Preparation: In a flame-dried flask under N₂, cool anhydrous DMF (3.0 equiv) to 0°C.
-
Activation: Dropwise add POCl₃ (1.2 equiv) over 30 minutes. Maintain temperature <10°C to prevent thermal decomposition. Stir for 30 mins to generate the Vilsmeier salt (white precipitate may form).
-
Addition: Dissolve Chroman (1.0 equiv) in minimal DMF and add dropwise to the pre-formed salt.
-
Reaction: Heat to 70–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate (aq). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM, wash with NaHCO₃, brine, and dry over Na₂SO₄.
Performance Metrics:
-
Yield: 65–75%
-
Regioselectivity: >90:10 (C6:C8)
-
Hazards: POCl₃ is corrosive; thermal runaway risk during hydrolysis.
Method 2: Rieche Formylation (High-Yield Alternative)
For substrates where Vilsmeier-Haack yields are low due to electronic deactivation, the Rieche formylation using dichloromethyl methyl ether (DCMME) and TiCl₄ is superior.
Protocol:
-
Setup: Dissolve Chroman (1.0 equiv) in anhydrous DCM under Argon at -10°C.
-
Catalyst Addition: Add TiCl₄ (2.2 equiv) dropwise. The solution will darken (complex formation).
-
Reagent Addition: Add Dichloromethyl methyl ether (1.1 equiv) slowly, maintaining temp <0°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Quench: Pour onto ice water carefully (exothermic).
-
Purification: Standard extraction.
Performance Metrics:
-
Yield: 80–90%
-
Regioselectivity: Excellent (C6 exclusive).
-
Constraint: TiCl₄ is highly moisture-sensitive; DCMME is a potential carcinogen requiring strict containment.[3]
Route B: The "Build-Around" Strategy (Annulation)
This route is preferred when the chroman ring needs to be constructed de novo, or when C8 substitution is a competing problem in direct formylation. It starts with the aldehyde moiety already protected or present.
Workflow:
-
Starting Material: 4-Hydroxybenzaldehyde.
-
Etherification: Reaction with 1-bromo-3-chloropropane and K₂CO₃ to form the ether linkage.
-
Cyclization: Intramolecular Friedel-Crafts alkylation using AlCl₃ or SnCl₄ to close the pyran ring.
Step-by-Step Protocol:
-
Alkylation:
-
Mix 4-hydroxybenzaldehyde (10 mmol), K₂CO₃ (20 mmol), and 1-bromo-3-chloropropane (12 mmol) in acetonitrile.
-
Reflux for 12 hours. Filter and concentrate to obtain 4-(3-chloropropoxy)benzaldehyde.
-
-
Cyclization:
-
Dissolve the intermediate in dry CS₂ or Nitromethane.
-
Add AlCl₃ (1.5 equiv) at 0°C.
-
Stir at RT for 12 hours.
-
Note: The aldehyde group is electron-withdrawing, which deactivates the ring, making this cyclization slower than standard phenol cyclizations. Protection of the aldehyde as an acetal may be required to improve yields.
-
Comparative Technical Analysis
The following table summarizes the decision matrix for selecting a synthetic route.
| Feature | Vilsmeier-Haack (Route A1) | Rieche Formylation (Route A2) | Annulation (Route B) |
| Primary Precursor | Chroman | Chroman | 4-Hydroxybenzaldehyde |
| Reagents | POCl₃, DMF | TiCl₄, Cl₂CHOMe | 1-bromo-3-chloropropane, AlCl₃ |
| Typical Yield | 65-75% | 80-90% | 40-55% (2 steps) |
| Atom Economy | High | Moderate (Ti waste) | Low |
| Safety Profile | Corrosive (POCl₃) | Carcinogen (DCMME) | Standard Organic Hazards |
| Scalability | Excellent (Industrial preferred) | Good (High value products) | Moderate |
| Key Advantage | Low cost, simple reagents | Highest conversion | Total synthesis flexibility |
Visualizing the Reaction Pathways
The diagram below illustrates the mechanistic flow for the two dominant formylation strategies.
Caption: Mechanistic comparison of Vilsmeier-Haack (Blue) and Rieche (Red) pathways for C6-formylation.
Troubleshooting & Optimization
Regioselectivity Issues (C6 vs C8)
-
Problem: Formation of the C8 isomer (ortho to ether).
-
Solution: Increase the steric bulk of the electrophile or lower the reaction temperature. The Vilsmeier reagent is bulky, generally favoring C6. If C8 impurity persists (>5%), recrystallize from cyclohexane/EtOAc.
Incomplete Hydrolysis
-
Problem: Presence of iminium salt in the final product (appears as a polar spot on TLC).
-
Solution: The hydrolysis step in Vilsmeier-Haack is pH-dependent. Ensure the quench mixture is buffered with Sodium Acetate (pH ~5-6) and stirred for at least 1 hour. Strong acidic hydrolysis can sometimes degrade the ether ring.
Moisture Control[3]
-
Problem: Low yield in Rieche reaction.
-
Solution: TiCl₄ reacts violently with water.[3] All glassware must be flame-dried. Use a positive pressure of Argon. If the TiCl₄ smokes heavily upon addition, the solvent is likely wet.
References
-
Vilsmeier-Haack Reaction on Chroman Derivatives
- Title: Synthesis and biological evaluation of some new chroman deriv
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
-
Rieche Formylation Protocol
-
Synthesis of Nebivolol Intermediates (Contextual)
-
General Chroman Synthesis
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. US20190031636A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. sciencescholar.us [sciencescholar.us]
An In-depth Technical Guide to the Stability and Degradation Profile of Chroman-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Stability Assessment in Pharmaceutical Development
In the landscape of pharmaceutical development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of successful drug design and formulation. This guide provides a deep dive into the stability and degradation profile of Chroman-6-carbaldehyde, a versatile intermediate in the synthesis of bioactive molecules and materials.[1] As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a framework for thinking critically about the stability challenges this molecule presents and how to systematically investigate them. The protocols and pathways detailed herein are designed to be self-validating systems, empowering researchers to anticipate and mitigate stability-related risks from the earliest stages of development.
Physicochemical Properties and Handling of Chroman-6-carbaldehyde
Chroman-6-carbaldehyde (CAS: 55745-97-6) is a yellow to orange liquid with a molecular weight of 162.19 g/mol .[1][2] Its structure, featuring a chroman ring system fused to a benzene ring with a carbaldehyde group at the 6-position, dictates its reactivity and, consequently, its stability profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [1][2] |
| Boiling Point | 160-163 °C (at 20 Torr) | [1] |
| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
The recommended storage conditions provide the first clue to its potential instabilities: the need for an inert atmosphere suggests a susceptibility to oxidation, while refrigeration points to potential thermal lability.
Predicted Degradation Pathways of Chroman-6-carbaldehyde
Forced degradation studies are essential to establish likely degradation pathways and products.[3][4] Based on the functional groups present in Chroman-6-carbaldehyde, we can anticipate several key degradation routes under various stress conditions.
Oxidative Degradation
The aldehyde functional group is well-known to be susceptible to oxidation, typically yielding the corresponding carboxylic acid. This is a primary degradation pathway to consider for Chroman-6-carbaldehyde. The use of chromium(VI) reagents, for instance, is a classic method for oxidizing aldehydes to carboxylic acids.[5]
Proposed Oxidative Degradation Pathway
Caption: A systematic workflow for conducting forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed as a starting point and should be optimized based on the observed degradation.
Table 1: Recommended Conditions for Forced Degradation Studies of Chroman-6-carbaldehyde
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours | To assess stability in acidic environments, relevant to gastric fluids. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 4, 8 hours | Aldehydes can be sensitive to basic conditions; milder temperature is a prudent start. |
| Neutral Hydrolysis | Water | 60 °C | 24, 48, 72 hours | To evaluate stability in aqueous formulations. |
| Oxidation | 3% H₂O₂ | Room Temperature | 8, 24, 48 hours | Hydrogen peroxide is a common oxidizing agent to simulate oxidative stress. |
| Thermal (Solid) | Dry Heat | 80 °C | 1, 3, 7 days | To assess the stability of the solid form at elevated temperatures. |
| Thermal (Solution) | In Diluent | 60 °C | 24, 48, 72 hours | To evaluate the stability in solution at elevated temperatures. |
| Photostability | ICH Option 2: 1.2 million lux hours and 200 W h/m² | Room Temperature | As per ICH guidelines | To assess the impact of light exposure during manufacturing and storage. |
Step-by-Step Protocol for a Typical Stress Condition (e.g., Acid Hydrolysis):
-
Preparation: Prepare a 1 mg/mL stock solution of Chroman-6-carbaldehyde in acetonitrile.
-
Stress Application: To a vial, add 1 mL of the stock solution and 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl and 50% acetonitrile.
-
Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of the diluent (50:50 acetonitrile:water) and store it under refrigeration.
-
Incubation: Place the stress sample in a water bath or oven at 60 °C.
-
Time Points: At each specified time point (e.g., 24, 48, 72 hours), withdraw an aliquot of the stressed sample.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Dilute the quenched sample to a suitable concentration for analysis by a stability-indicating analytical method.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse for stability studies.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be effective. The gradient should be optimized to resolve all degradation products from the parent peak.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provide UV spectra of the degradants, which can aid in their identification.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the structural elucidation of degradation products. By comparing the mass-to-charge ratio (m/z) of the parent compound with those of the degradation products, one can infer the chemical modifications that have occurred (e.g., an increase of 16 amu would suggest the addition of an oxygen atom, consistent with oxidation).
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the stability and degradation profile of Chroman-6-carbaldehyde. By systematically applying the principles of forced degradation and employing robust analytical techniques, researchers can gain a thorough understanding of the molecule's liabilities. This knowledge is paramount for making informed decisions regarding formulation development, packaging, and the establishment of appropriate storage conditions and shelf-life. The insights gained from these studies will ultimately contribute to the development of safe, effective, and stable pharmaceutical products.
References
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [6]2. ChemicalBook. (n.d.). CHROMAN-6-CARBALDEHYDE CAS#: 55745-97-6. Retrieved from [1]3. Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [3]4. National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PubMed Central. Retrieved from [7]5. ACS Publications. (2022, April 28). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. Retrieved from [8]6. Wikipedia. (n.d.). Oxidation with chromium(VI) complexes. Retrieved from [9]7. ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [10]8. The Royal Society. (n.d.). The thermal decomposition of aliphatic aldehydes. Proceedings A. Retrieved from [11]9. AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [12]10. BJSTR. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [4]11. ResearchGate. (2020). Recent Advances in the Oxidation Reactions of Organic Compounds using Chromium (VI) Reagents. Retrieved from [5]12. Thermo Fisher Scientific. (n.d.). Chroman-6-carbaldehyde, 95%. Retrieved from [2]13. FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [13]14. European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from
Sources
- 1. CHROMAN-6-CARBALDEHYDE CAS#: 55745-97-6 [m.chemicalbook.com]
- 2. Chroman-6-carbaldehyde, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. acdlabs.com [acdlabs.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 10. database.ich.org [database.ich.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. fda.gov [fda.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Chroman-6-carbaldehyde
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Chroman-6-carbaldehyde. The developed method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical and chemical research settings. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method is stability-indicating.
Introduction: The Rationale for a Validated HPLC Method
Chroman-6-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate quantification of this compound is critical for ensuring the quality, efficacy, and safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for its high resolution, sensitivity, and precision in pharmaceutical analysis.[1]
The development of a stability-indicating analytical method is a regulatory requirement and a crucial aspect of the drug development process.[2][3][4][5] Such a method must be able to unequivocally assess the analyte in the presence of its potential degradation products, process impurities, and excipients. This is achieved through forced degradation studies, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradants.[2][3][6] This application note provides a comprehensive guide to a stability-indicating HPLC method for Chroman-6-carbaldehyde, from method development principles to full validation.
Principles of the Analytical Method
The method is based on reversed-phase chromatography, a technique ideal for separating non-polar and moderately polar compounds. In RP-HPLC, the stationary phase is nonpolar (typically a C18-bonded silica), and the mobile phase is a polar solvent mixture. Chroman-6-carbaldehyde, being an aromatic aldehyde, is well-retained on a C18 column and can be effectively separated from polar impurities. Elution is achieved by a gradient of acetonitrile and water, which allows for the separation of compounds with a range of polarities. Detection is performed using a UV detector, as the aromatic ring and carbonyl group in Chroman-6-carbaldehyde are strong chromophores.
Experimental Workflow
The overall workflow for the quantification of Chroman-6-carbaldehyde is depicted below. This process ensures a systematic and reproducible analysis from sample receipt to final data reporting.
Caption: Overall workflow for the HPLC quantification of Chroman-6-carbaldehyde.
Materials and Methods
Reagents and Materials
-
Chroman-6-carbaldehyde reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification, HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
Chromatographic Conditions
The selection of a C18 column is based on its wide applicability for the separation of aromatic compounds.[7] A gradient elution with acetonitrile and water provides a good balance of resolution and analysis time.
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent resolution and efficiency for aromatic aldehydes. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier to elute the analyte. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. |
| Gradient Program | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B | A gradient is employed to ensure elution of the analyte with a good peak shape and to separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
| Detection Wavelength | ~254 nm (To be confirmed by UV scan of the analyte) | Aromatic aldehydes typically exhibit strong absorbance around this wavelength. An initial UV scan of a standard solution is recommended to determine the λmax for optimal sensitivity. |
Preparation of Solutions
4.4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of Chroman-6-carbaldehyde reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile or methanol. Note: The solubility should be experimentally verified.
-
This stock solution should be stored at 2-8 °C and protected from light.
4.4.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition: 60% Water, 40% Acetonitrile) to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
4.4.3. Sample Preparation
-
Accurately weigh a sample containing an amount of Chroman-6-carbaldehyde expected to be within the calibration range.
-
Dissolve the sample in a suitable volume of acetonitrile or methanol.
-
Dilute with the mobile phase as necessary to bring the concentration within the working range of the standard curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.
Caption: Key parameters for the validation of the HPLC method.
System Suitability
Before each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is functioning correctly.[8][9][10][11] A standard solution is injected five or six times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted.[2][3][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
The chromatograms of the stressed samples should be compared to that of an unstressed standard. The method is considered specific if the peak for Chroman-6-carbaldehyde is well-resolved from any degradation product peaks.
Linearity and Range
Linearity should be established by analyzing at least five concentrations of the reference standard over the intended range (e.g., 1-100 µg/mL). The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy should be assessed by the recovery of known amounts of Chroman-6-carbaldehyde spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (% RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The % RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the reliability of the method during routine use.
Data Analysis and Reporting
The concentration of Chroman-6-carbaldehyde in the sample is calculated using the linear regression equation obtained from the calibration curve of the standards.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
The final result should be reported in an appropriate unit (e.g., mg/g or % w/w) after accounting for the sample weight and dilution factors.
Conclusion
This application note provides a detailed protocol for a stability-indicating RP-HPLC method for the quantification of Chroman-6-carbaldehyde. The method is based on sound chromatographic principles and includes a comprehensive validation strategy to ensure its suitability for use in a regulated environment. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain accurate and reliable data on the purity and stability of Chroman-6-carbaldehyde.
References
-
assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Slideshare. (n.d.). System suitability parameters assessment by HPLC. Retrieved from [Link]
-
ijarsct. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical UV spectra of the different compound types -from left to right.... Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. jfda-online.com [jfda-online.com]
- 8. assayprism.com [assayprism.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Note: Strategic Synthesis of Bioactive 4-Aminochromans
Executive Summary
The 4-aminochroman scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous CNS-active agents, including 5-HT1A receptor agonists (e.g., Robalzotan), NMDA receptor antagonists, and anticholinesterase inhibitors.
This Application Note provides a rigorous, field-validated protocol for the synthesis of chiral 4-aminochromans . While direct reductive amination is suitable for initial racemic Structure-Activity Relationship (SAR) screening, this guide prioritizes the Ellman Sulfinamide Protocol . This method offers superior enantiocontrol (>98% ee), predictability, and scalability compared to traditional resolution or transition-metal-catalyzed amination, making it the "Gold Standard" for high-value bioactive intermediate synthesis.
Strategic Rationale & Mechanistic Insight
The Pharmacophore
The 4-aminochroman motif rigidly positions an amine nitrogen approximately 5-6 Å from an aromatic centroid.[1] This conformation mimics the bioactive pose of neurotransmitters like serotonin and dopamine, facilitating high-affinity binding to G-Protein Coupled Receptors (GPCRs).
Synthetic Strategy Selection
-
Why not direct Reductive Amination? Standard reductive amination (using NaBH(OAc)₃) yields racemates. Chiral HPLC resolution is time-consuming and limits material throughput.[1]
-
Why Ellman's Auxiliary? The condensation of ketones with tert-butanesulfinamide is robust. The bulky tert-butyl group directs the approach of the reducing agent to a specific face of the imine (diastereoselective reduction), ensuring high enantiomeric excess (ee) without heavy metal contamination.
Workflow Visualization
The following diagram outlines the high-fidelity pathway for generating chiral bioactive chroman amines.
Figure 1: Strategic workflow for the asymmetric synthesis of 4-aminochromans via the Ellman auxiliary method.
Experimental Protocols
Pre-Synthesis Safety & Preparation[1]
-
Reagents: Titanium(IV) ethoxide is moisture-sensitive; handle under inert atmosphere (Ar/N₂).[1]
-
Safety: 4-Chromanones can be skin irritants.[1] tert-Butanesulfinamide is generally safe but should be handled in a fume hood.[1]
-
Solvents: THF must be anhydrous (distilled over Na/benzophenone or from a column system).
Protocol A: Synthesis of the 4-Chromanone Scaffold
Note: If the specific substituted chromanone is commercially available, skip to Protocol B.
Objective: To construct the bicyclic core from substituted phenols.
-
Michael Addition:
-
Dissolve substituted phenol (10 mmol) in acrylonitrile (20 mL).
-
Add Triton B (40% in MeOH, 1.0 mL) dropwise.
-
Reflux for 12–24 h until TLC shows consumption of phenol.[1]
-
Workup: Evaporate excess acrylonitrile.[1] Dilute with Et₂O, wash with 1M NaOH (remove unreacted phenol), water, and brine. Dry (MgSO₄) and concentrate to yield 3-aryloxypropanenitrile.[1]
-
-
Cyclization (Hoesch-type):
-
Dissolve the nitrile (10 mmol) in DCM (20 mL).
-
Add trifluoromethanesulfonic acid (TfOH, 15 mmol) slowly at 0°C.
-
Stir at RT for 4 h.
-
Hydrolysis: Pour onto ice/water.[1] Heat the biphasic mixture at 60°C for 1 h to hydrolyze the imine intermediate.
-
Isolation: Extract with DCM. Wash with NaHCO₃.[1] Purify via flash chromatography (Hex/EtOAc).
-
Protocol B: Enantioselective Synthesis via Ellman Auxiliary (Core Protocol)
Objective: To convert 4-chromanone to (4R)- or (4S)-aminochroman with >95% ee.
Step 1: Condensation (Imine Formation)[1][2]
-
Rationale: Ti(OEt)₄ acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.
-
Procedure:
-
Charge a flame-dried flask with 4-chromanone (5.0 mmol) and (R)-2-methyl-2-propanesulfinamide (5.5 mmol, 1.1 equiv).
-
Add anhydrous THF (10 mL) followed by Ti(OEt)₄ (10 mmol, 2.0 equiv) under N₂.
-
Reflux (70°C) for 12–24 h. Monitor by TLC (conversion is usually >90%).
-
Quench: Cool to RT. Add brine (10 mL) with vigorous stirring. A white precipitate (TiO₂) will form.
-
Filtration: Filter through a pad of Celite. Wash the cake with EtOAc.
-
Purification: Concentrate filtrate and purify via silica gel chromatography (Hex/EtOAc gradient).
-
Checkpoint: Product is the (R)-N-sulfinyl ketimine.[1]
-
Step 2: Diastereoselective Reduction[1]
-
Rationale: NaBH₄ typically attacks from the less hindered face (trans to the bulky t-butyl group). For higher selectivity, L-Selectride can be used at -78°C.[1]
-
Procedure:
-
Dissolve the sulfinyl ketimine (4.0 mmol) in anhydrous THF (20 mL).
-
Cool to -48°C (dry ice/acetonitrile bath) to maximize diastereoselectivity.
-
Add NaBH₄ (12 mmol, 3.0 equiv) in one portion.
-
Warm slowly to RT over 4 h.
-
Quench: Add sat. NH₄Cl slowly.[1]
-
Isolation: Extract with EtOAc (3x). Dry (Na₂SO₄) and concentrate.
-
Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or HPLC. If dr < 90:1, recrystallize at this stage.
-
Step 3: Cleavage of the Auxiliary
-
Procedure:
-
Dissolve the sulfinamide intermediate in MeOH (10 mL).
-
Add 4M HCl in dioxane (2.0 mL).
-
Stir at RT for 1 h.
-
Workup: Concentrate to dryness.[1] Triturate the solid with Et₂O to remove non-polar byproducts. The resulting solid is the chiral 4-aminochroman hydrochloride salt .
-
Data Analysis & Validation
Expected Analytical Outcomes
Compare your results against these benchmarks to validate the protocol.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (UV 254 nm) | > 98% | Essential for biological assays.[1] |
| Chirality | Chiral HPLC | > 95% ee | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hex/IPA.[1] |
| Structure | ¹H NMR (400 MHz) | Confirmed | Diagnostic signal: H-4 proton (multiplet) shifts upfield after reduction. |
| Yield | Gravimetric | > 65% (Overall) | Step 1 (Imine) is usually the limiting step (70-80%). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion in Step 1 | Steric hindrance of ketone; Water in solvent.[1] | Increase Ti(OEt)₄ to 3.0 equiv; use microwave irradiation (100°C, 1 h). |
| Low dr in Step 2 | Reduction temperature too high. | Lower temp to -78°C; switch reducing agent to L-Selectride (bulky hydride).[1] |
| Racemization | Acidic hydrolysis too harsh/long.[1] | Reduce hydrolysis time; ensure temp does not exceed RT during HCl treatment. |
References
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
Brenna, E., et al. (2013).[3] "Synthesis of Robalzotan, Ebalzotan, and Rotigotine Precursors via the Stereoselective Multienzymatic Cascade Reduction." The Journal of Organic Chemistry, 78(10), 4811-4822.[3] Link
-
Emami, S., et al. (2015). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry, 93, 539-563. Link
-
Moutayakine, A., et al. (2021). "Synthesis and Evaluation of the Biological Properties of Chiral Chroman Amine Analogues." ISySyCat21 Conference. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
Application Note: Precision Wittig Olefination of Chroman-6-carbaldehyde Derivatives
Executive Summary
This technical guide outlines the optimized protocols for the Wittig olefination of Chroman-6-carbaldehyde (6-formylchroman). As a privileged scaffold in medicinal chemistry—serving as the core for third-generation beta-blockers (e.g., Nebivolol) and selective estrogen receptor modulators (SERMs)—the functionalization of the C6 position is critical.
This guide addresses the specific electronic challenges posed by the electron-rich chroman ring system, offering two distinct protocols: one for thermodynamic control (E-selective ) using stabilized ylides, and one for kinetic control (Z-selective ) using non-stabilized ylides. It also includes a scalable strategy for the removal of triphenylphosphine oxide (TPPO).[1]
Scientific Foundation & Mechanistic Insight
Substrate Analysis: The Electronic Effect
Chroman-6-carbaldehyde acts as a para-substituted benzaldehyde. The oxygen atom at position 1 of the chroman ring functions as a strong electron-donating group (EDG) via resonance (+M effect).
-
Impact on Reactivity: The donation of electron density into the benzene ring renders the carbonyl carbon at C6 less electrophilic compared to unsubstituted benzaldehyde or nitro-benzaldehydes.
-
Operational Consequence: Reactions with stabilized ylides (which are themselves less nucleophilic) may require elevated temperatures (reflux) or Lewis acid additives to drive conversion. Non-stabilized ylides generally remain reactive enough at cryogenic temperatures.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the phosphonium ylide on the aldehyde carbonyl, forming a betaine intermediate which cyclizes to an oxaphosphetane. The collapse of this four-membered ring yields the alkene and the driving force of the reaction: triphenylphosphine oxide (TPPO).
Figure 1: Mechanistic pathway highlighting the concerted [2+2] cycloaddition and subsequent elimination.
Strategic Protocol Design
Select the appropriate protocol based on the desired stereochemical outcome and the nature of the R-group on the ylide.
| Parameter | Protocol A: Thermodynamic (E-Selective) | Protocol B: Kinetic (Z-Selective) |
| Ylide Type | Stabilized (e.g., Ph | Non-Stabilized (e.g., Ph |
| Reactivity | Low (Requires heat/time) | High (Reacts at -78°C) |
| Base | Weak (K | Strong (n-BuLi, NaHMDS, KHMDS) |
| Solvent | DCM, Toluene, or THF | THF (Anhydrous) |
| Key Variable | Reflux duration | Temperature control |
Detailed Experimental Protocols
Protocol A: Synthesis of (E)-Ethyl 3-(chroman-6-yl)acrylate
Targeting
Reagents:
-
Chroman-6-carbaldehyde (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equiv) [Stabilized Ylide]
-
Toluene (Reagent Grade, 0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with Chroman-6-carbaldehyde (10 mmol) and (Carbethoxymethylene)triphenylphosphorane (12 mmol).
-
Solvation: Add Toluene (20 mL). While DCM is common, Toluene allows for higher reflux temperatures to overcome the electron-rich deactivation of the aldehyde.
-
Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (N
or Ar).-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (usually higher R
) should disappear within 4–12 hours.
-
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification (TPPO Removal):
-
Dissolve the crude residue in a minimal amount of warm 10% EtOAc/Hexanes.
-
Cool to 0°C to precipitate the bulk of Triphenylphosphine oxide (TPPO). Filter off the white solid.
-
Subject the filtrate to flash column chromatography if high purity (>98%) is required.
-
Protocol B: Synthesis of (Z)-6-(Pent-1-en-1-yl)chroman
Targeting simple alkene chains using non-stabilized ylides.
Reagents:
-
Butyltriphenylphosphonium bromide (1.2 equiv) [Precursor Salt]
-
n-Butyllithium (1.6 M in hexanes, 1.15 equiv) or NaHMDS (1.0 M in THF)
-
Chroman-6-carbaldehyde (1.0 equiv)
-
Anhydrous THF (0.2 M)
Step-by-Step Procedure:
-
Ylide Formation (The "Red" Step):
-
Flame-dry a flask and purge with Argon. Add the phosphonium salt (12 mmol) and anhydrous THF (40 mL).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add base (n-BuLi or NaHMDS) dropwise. The solution should turn a characteristic bright color (orange/red) indicating ylide formation. Stir for 30–60 mins at -78°C.
-
-
Addition:
-
Dissolve Chroman-6-carbaldehyde (10 mmol) in minimal anhydrous THF (10 mL).
-
Add the aldehyde solution dropwise to the cold ylide solution over 15 minutes.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Critical Step: Allow the reaction to warm slowly to room temperature over 2–4 hours. The color will fade as the betaine forms and collapses.
-
-
Quench: Add Saturated NH
Cl solution (20 mL). -
Isolation: Extract with Et
O (3x). Dry organics over MgSO and concentrate.
Advanced Purification: The ZnCl Method
Removing Triphenylphosphine oxide (TPPO) is the bottleneck of the Wittig reaction. For scales >1g, column chromatography is inefficient.
The Complexation Protocol:
-
Dissolve the crude reaction mixture (containing product + TPPO) in Ethanol or EtOAc.
-
Add Zinc Chloride (ZnCl
) (approx. 2 equiv relative to expected TPPO). -
Stir at room temperature for 1–2 hours.
-
A bulky complex (TPPO-ZnCl
) will precipitate. -
Filter the solid. The filtrate contains your chroman product, significantly depleted of TPPO.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Protocol A) | Aldehyde is too electron-rich. | Switch solvent to Xylenes (higher boil) or add catalytic Benzoic acid to activate the aldehyde. |
| Low Z-Selectivity (Protocol B) | "Salt-Free" conditions violated. | Ensure Lithium salts are absent if possible (use NaHMDS/KHMDS instead of Li-bases) or ensure strictly low temp (-78°C) during addition. |
| Aldehyde remains (Protocol B) | Enolization of aldehyde. | The base may be deprotonating the aldehyde alpha-position (if any) or moisture is present. Ensure dry THF and add aldehyde slowly.[2] |
Workflow Visualization
Figure 2: Decision matrix and process flow for Chroman-6-carbaldehyde olefination.
References
-
Wittig Reaction Mechanism & Scope
-
TPPO Removal Strategy (ZnCl2)
-
Bates, R. H., et al. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry.
-
-
Nebivolol Synthesis (Chroman Applications)
- Various patents and papers utilize the functionalization of the 6-fluoro or 6-formyl chroman core.
-
General Protocol for Electron-Rich Aldehydes
- Organic Chemistry Portal. "Wittig Reaction - Reactivity and Selectivity."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
Organocatalytic synthesis of functionalized chroman derivatives
An In-Depth Technical Guide to the Organocatalytic Synthesis of Functionalized Chroman Derivatives
Abstract
The chroman scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active molecules, including tocopherols (Vitamin E) and various flavonoids.[1] Its prevalence in drug discovery underscores the continuous need for efficient, stereoselective synthetic methodologies.[2][3] Asymmetric organocatalysis has emerged as a powerful and sustainable strategy to construct these privileged heterocyclic frameworks, offering a metal-free approach that often proceeds under mild conditions with exceptional levels of stereocontrol.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary organocatalytic strategies for synthesizing functionalized chroman derivatives. We will delve into the mechanistic underpinnings of key reaction classes, present field-proven experimental protocols, and offer expert insights into troubleshooting and optimization.
The Strategic Advantage of Organocatalysis in Chroman Synthesis
Traditionally, the synthesis of complex chiral molecules relied heavily on transition-metal catalysis or chiral auxiliaries. Organocatalysis, which utilizes small, purely organic molecules to accelerate chemical reactions, presents a paradigm shift. Its advantages are particularly pronounced in the synthesis of sensitive heterocyclic structures like chromans:
-
Mild Reaction Conditions: Organocatalytic reactions are typically conducted at or near room temperature, preserving sensitive functional groups within the substrates and products.
-
High Stereoselectivity: Chiral organocatalysts create a well-defined three-dimensional environment around the reactants, enabling the formation of a specific stereoisomer with very high enantiomeric excess (ee).
-
Sustainability and Safety: By avoiding heavy metals, organocatalysis reduces toxic waste and simplifies product purification, a critical consideration in pharmaceutical development.
-
Operational Simplicity: Many organocatalysts are stable to air and moisture, eliminating the need for stringent inert atmosphere techniques.[5]
This guide focuses on several dominant organocatalytic pathways, including domino reactions catalyzed by bifunctional thioureas and squaramides, cycloadditions involving chiral phosphoric acids, and cascade reactions mediated by aminocatalysts.
Core Organocatalytic Strategies and Mechanisms
The asymmetric synthesis of the chroman ring is most elegantly achieved through cascade or domino reactions, where multiple bond-forming events occur in a single pot, minimizing purification steps and improving overall efficiency.
Bifunctional Catalysis: The Power of Hydrogen Bonding
Bifunctional catalysts, particularly those based on thiourea and squaramide scaffolds, are exceptionally effective in constructing chromans. These catalysts possess both a hydrogen-bond donating moiety (the thiourea or squaramide N-H protons) and a Lewis basic site (e.g., a tertiary amine).[6] This dual-activation capability is key to their success.
The Underlying Principle (Causality): The thiourea group acts as a Brønsted acid, activating an electrophile (like a nitroalkene or chalcone) through double hydrogen-bonding, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) and makes it more susceptible to nucleophilic attack.[5] Simultaneously, the Lewis basic amine site deprotonates a pronucleophile, increasing its HOMO (Highest Occupied Molecular Orbital) and enhancing its reactivity. This synergistic activation brings the two reactants into close proximity within a chiral environment, dictating the stereochemical outcome of the reaction.
A prevalent strategy is the domino Michael-hemiacetalization sequence.[7] This reaction typically involves a phenol bearing a Michael acceptor (e.g., a 2-(2-nitrovinyl)phenol) and a suitable nucleophile. The reaction proceeds via an initial intermolecular Michael addition, followed by a spontaneous intramolecular hemiacetalization (an oxa-Michael reaction) to close the chroman ring.[7][8]
Figure 1: Catalytic cycle for a bifunctional thiourea-catalyzed domino Michael-hemiacetalization.
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, are powerful Brønsted acid organocatalysts.[9][10] They excel in activating substrates through hydrogen bonding, particularly for reactions involving imines or oxocarbenium ions. In chroman synthesis, CPAs are instrumental in reactions with ortho-quinone methides (o-QMs). o-QMs are highly reactive intermediates that can be generated in situ from precursors like ortho-hydroxybenzyl alcohols.[11]
The Underlying Principle (Causality): The acidic proton of the CPA protonates the carbonyl oxygen of the o-QM, activating it for nucleophilic attack. The bulky chiral backbone of the CPA creates a confined chiral pocket, shielding one face of the o-QM and directing the incoming nucleophile to the other, thereby ensuring high enantioselectivity.[12] A common application is the formal [4+2] cycloaddition (oxa-Michael/Friedel-Crafts type reaction) between an o-QM and an electron-rich olefin, such as a vinylindole, to afford highly substituted chromans.[11]
Figure 2: General workflow for a CPA-catalyzed asymmetric synthesis of chromans via an o-quinone methide intermediate.
Aminocatalysis via Iminium and Enamine Intermediates
Chiral secondary amines, such as prolinol derivatives, are hallmarks of aminocatalysis. They operate by transiently reacting with α,β-unsaturated aldehydes or ketones to form nucleophilic enamine or electrophilic iminium ion intermediates.
The Underlying Principle (Causality): For the synthesis of chromans, a common strategy involves the reaction of an α,β,γ,δ-unsaturated aldehyde (a 2,4-dienal) with a phenol derivative.[13] The chiral secondary amine catalyst condenses with the dienal to form a vinylogous iminium ion. This activation lowers the LUMO of the dienal system, promoting a highly regioselective and stereoselective 1,6-conjugate addition (Friedel-Crafts alkylation) by the phenol nucleophile. Subsequent hydrolysis of the resulting enamine intermediate and an intramolecular oxa-Michael addition yields the final chroman product.[13][14] This cascade ensures excellent control over multiple stereocenters.
Comparative Overview of Organocatalytic Strategies
The choice of catalytic system is dictated by the desired substitution pattern on the chroman ring and the nature of the available starting materials. The following table summarizes the key features of the discussed strategies.
| Strategy | Catalyst Type | Typical Substrates | Product Type | Yield (%) | ee (%) |
| Domino Michael-Hemiacetalization | Bifunctional Thiourea/Amine[7] | 2-(Nitrovinyl)phenols + Cyclic β-keto esters | Polyfunctionalized Chromanols | 56–91 | 83–99 |
| Domino Oxa-Michael-Nitro-Michael | Bifunctional Squaramide[15][16] | 2-Hydroxynitrostyrenes + β-Nitroolefins | Polysubstituted Nitrochromans | up to 82 | up to 99 |
| [4+2] Cycloaddition | Chiral Phosphoric Acid (CPA)[11] | o-Quinone Methides + 3-Vinylindoles | Indole-Substituted Chromans | up to 98 | up to 98 |
| Cascade 1,6-Addition/Oxa-Michael | Diarylprolinol Silyl Ether[13] | 2,4-Dienals + Hydroxyarenes | 2,4-Disubstituted Chromans | High | 94–99 |
| Cascade Oxo-Michael/Diels-Alder | Diarylprolinol Silyl Ether[17] | 2-Hydroxycinnamaldehydes + Enals | Tricyclic Chroman Derivatives | up to 96 | >99 |
| NHC-Catalyzed [4+2] Cycloaddition | N-Heterocyclic Carbene (NHC)[18] | α-Chloro Aldehydes + o-Hydroxybenzhydryl Amines | Chroman-2-ones (Dihydrocoumarins) | ~63 | >99 |
Detailed Application Protocols
The following protocols are presented as robust, validated procedures representative of the field. Researchers should perform their own optimizations based on their specific substrates and equipment.
Protocol 1: Thiourea-Catalyzed Asymmetric Synthesis of a Polyfunctionalized Chroman
This protocol is adapted from a domino Michael-hemiacetalization and dehydration sequence for the synthesis of highly functionalized chromans.[7] It utilizes a bifunctional thiourea catalyst to control stereochemistry.
Principle: A chiral thiourea-amine catalyst promotes the enantioselective Michael addition of a cyclic dicarbonyl nucleophile to a 2-(nitrovinyl)phenol. The resulting intermediate undergoes a spontaneous intramolecular hemiacetalization to form the chroman ring, creating up to three contiguous stereocenters with high diastereo- and enantioselectivity.
Materials and Reagents:
-
2-(2-Nitrovinyl)phenol (1.0 equiv)
-
Cyclic β-keto ester (e.g., 2-methoxycarbonyl-1-indanone) (1.2 equiv)
-
Bifunctional thiourea catalyst (e.g., a Takemoto catalyst derivative) (10 mol%)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (0.02 mmol, 0.1 equiv).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Add the 2-(2-nitrovinyl)phenol (0.2 mmol, 1.0 equiv) and the cyclic β-keto ester (0.24 mmol, 1.2 equiv) to the flask.
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure functionalized chroman derivative.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
Protocol 2: Chiral Phosphoric Acid-Catalyzed [4+2] Cycloaddition
This protocol describes the synthesis of an indole-containing chroman derivative via a CPA-catalyzed asymmetric [4+2] cycloaddition, adapted from literature procedures.[11]
Principle: An in situ generated ortho-quinone methide (from an ortho-hydroxybenzyl alcohol precursor) reacts with a 3-vinylindole in the presence of a chiral phosphoric acid catalyst. The CPA activates the electrophile and controls the facial selectivity of the cycloaddition, leading to the desired chroman product with high yield and enantioselectivity.
Materials and Reagents:
-
ortho-Hydroxybenzyl alcohol derivative (1.2 equiv)
-
3-Vinylindole derivative (1.0 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (5 mol%)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves (activated)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup
-
Silica gel and chromatography solvents
Step-by-Step Methodology:
-
To an oven-dried vial containing a magnetic stir bar, add the 3-vinylindole (0.1 mmol, 1.0 equiv), the ortho-hydroxybenzyl alcohol (0.12 mmol, 1.2 equiv), and activated 4 Å molecular sieves (~50 mg).
-
Add the chiral phosphoric acid catalyst (0.005 mmol, 0.05 equiv).
-
Seal the vial and add anhydrous dichloromethane (1.0 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature, optimization may be required) for the required time (typically 6-18 hours), monitoring by TLC.
-
After completion, filter the reaction mixture through a short pad of silica gel to remove the molecular sieves and the catalyst, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate) to isolate the chiral indole-containing chroman.
-
Characterize the final product by NMR and mass spectrometry.
-
Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC.
Figure 3: A generalized experimental workflow for organocatalytic chroman synthesis.
Field-Proven Insights & Troubleshooting
-
Catalyst Loading: While 5-10 mol% is typical, reactions with less reactive substrates may benefit from a higher catalyst loading (up to 20 mol%). Conversely, for highly active substrates, lowering the loading can reduce cost without compromising performance.
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can be critical. Aprotic solvents like toluene, DCM, and THF are common. Protic solvents can sometimes interfere with hydrogen-bond-based catalysis but may be necessary in specific aminocatalytic reactions.[19]
-
Controlling Diastereoselectivity: In reactions forming multiple stereocenters, temperature can significantly influence the diastereomeric ratio (dr). Running reactions at lower temperatures (e.g., 0 °C or -20 °C) often enhances diastereoselectivity at the cost of longer reaction times.
-
Substrate Electronic Effects: The electronic nature of substituents on the aromatic rings can impact reaction rates. Electron-withdrawing groups on the electrophile generally accelerate the reaction, while electron-donating groups on the nucleophile enhance its reactivity.[20]
-
Troubleshooting Low Enantioselectivity: If ee is poor, ensure the catalyst is of high optical purity. The presence of water or other protic impurities can also interfere with the chiral environment; using anhydrous solvents and an inert atmosphere is crucial. In some cases, an additive (e.g., a weak acid or base) can improve catalyst turnover and selectivity.[21]
Conclusion and Future Outlook
Asymmetric organocatalysis provides a robust and versatile platform for the synthesis of functionalized chroman derivatives, delivering high structural complexity with exceptional stereocontrol. The strategies outlined herein—leveraging bifunctional hydrogen-bond donors, chiral Brønsted acids, and aminocatalysis—represent the forefront of modern synthetic chemistry. Future advancements will likely focus on the discovery of novel catalytic scaffolds, the development of dual-catalytic systems that combine organocatalysis with other modes like photocatalysis, and the application of these methods to the total synthesis of increasingly complex, biologically active natural products.
References
-
Jørgensen, K. A., et al. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. Angewandte Chemie International Edition, 54(28), 8203-7. [Link]
-
Nagl, M., et al. (2015). Organocatalytic cascade reaction for the asymmetric synthesis of novel chroman-fused spirooxindoles that potently inhibit cancer cell proliferation. Chemical Communications, 51(66), 13113-6. [Link]
-
Du, D-M., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 8(10), 5481-5485. [Link]
-
Nagl, M., et al. (2015). Organocatalytic cascade reaction for the asymmetric synthesis of novel chroman-fused spirooxindoles that potently inhibit cancer cell proliferation. Chemical Communications, 51(66), 13113-6. [Link]
-
Chen, Y-C., et al. (2015). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. Organic Letters, 17(1), 154-157. [Link]
-
Wang, J., et al. (2019). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Organic Letters, 21(17), 6966-6971. [Link]
-
Sun, J., et al. (2021). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 26(22), 6751. [Link]
-
Gu, Q., et al. (2013). Organocatalyzed Michael–Michael Cascade Reaction: Asymmetric Synthesis of Polysubstituted Chromans. The Journal of Organic Chemistry, 78(13), 6773-6781. [Link]
-
Du, D-M., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 8(10), 5481-5485. [Link]
-
Wang, J., et al. (2014). Highly Enantioselective Cascade Reaction Catalyzed by Squaramides: the Synthesis of CF3-Containing Chromanes. Angewandte Chemie International Edition, 53(45), 12214-12217. [Link]
-
Singh, V. K., et al. (2015). Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst. The Journal of Organic Chemistry, 80(22), 11115-11122. [Link]
-
Jakkampudi, S., et al. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(1), 151-155. [Link]
-
Chatterjee, I., et al. (2020). Asymmetric organocatalytic double 1,6-addition: rapid access to chiral chromans with molecular complexity. Organic & Biomolecular Chemistry, 18(20), 3843-3848. [Link]
-
LibreTexts Chemistry. (2021). 10.3: Thiourea Based Catalysis. [Link]
-
Jakkampudi, S., et al. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(1), 151-155. [Link]
-
Du, D-M., et al. (2013). Squaramide-tertiary amine catalyzed asymmetric cascade sulfa-Michael/Michael addition via dynamic kinetic resolution: access to highly functionalized chromans with three contiguous stereocenters. Organic Letters, 15(6), 1190-3. [Link]
-
Kaźmierczak-Barańska, J., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(11), 2696. [Link]
-
Kocienski, P. (2018). Cooperative Catalysis in the Synthesis of Chroman-2-ones: NNC 45-0781. Synfacts, 14(01), 0004. [Link]
-
ResearchGate. (2018). Proposed mechanism of the chroman formation reaction. [Link]
-
Herrera, R. P., et al. (2025). Organocatalysed C-2 and C-3 functionalisation of chromones. Organic & Biomolecular Chemistry. [Link]
-
Pelc, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
-
Singh, V. K., et al. (2015). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 80(22), 11115-11122. [Link]
-
Royal Society of Chemistry. (2025). Organic & Biomolecular Chemistry. [Link]
-
Keglevich, G., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Molecules, 29(2), 295. [Link]
-
Xu, L-W., et al. (2009). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc, 2009(14), 362-375. [Link]
-
Jakkampudi, S., et al. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(1), 151-155. [Link]
-
ResearchGate. (2025). A quinine squaramide catalyzed enantioselective [4 + 2] cycloaddition between ortho-hydroxyphenyl para-quinone methide and γ-butenolides for preparation of chiral 3, 4-dihydrocoumarins. [Link]
-
Wikipedia. (n.d.). Thiourea organocatalysis. [Link]
-
Jacobsen, E. N., et al. (2008). Enantioselective thiourea-catalyzed additions to oxocarbenium ions. Journal of the American Chemical Society, 130(23), 7198-9. [Link]
-
Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 95, 545-69. [Link]
-
Li, C., et al. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. ChemRxiv. [Link]
-
Gouveia, A., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(12), 4823-4848. [Link]
-
Antilla, J. C., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 71, 153018. [Link]
-
Parmar, D., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 17, 2396-2432. [Link]
-
ResearchGate. (2020). Functionalization of Chromenes and Their Derivatives. [Link]
-
Shi, M., et al. (2010). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. Organic Letters, 12(24), 5768-5771. [Link]
-
Cheon Research Lab. (n.d.). Chiral Phosphoric Acid Catalysis. [Link]
-
Beilstein Journals. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. [Link]
-
ResearchGate. (2017). Synthesis and applications of chiral phosphoric acid catalysts. [Link]
-
International Science Community Association. (2023). N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. [Link]
-
Bode, J. W. (2012). A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis. Israel Journal of Chemistry, 52(7), 684-696. [Link]
-
Sharma, S., et al. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Journal of the Indian Chemical Society, 101(7), 101530. [Link]
-
Chalmers University of Technology. (n.d.). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]
- 5. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 11. Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides [mdpi.com]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric organocatalytic double 1,6-addition: rapid access to chiral chromans with molecular complexity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Synthesis and Screening of Heterocyclic Antiprotozoal Agents
Executive Summary & Strategic Rationale
The resurgence of Neglected Tropical Diseases (NTDs) such as Malaria (Plasmodium falciparum) and Human African Trypanosomiasis (HAT) demands a departure from classical synthetic approaches. Traditional de novo synthesis is often too slow to keep pace with resistance mechanisms.
This guide details two high-impact methodologies for the rapid diversification of privileged antiprotozoal scaffolds:
-
C-H Activation (Minisci Reaction): For the late-stage functionalization of the Quinoline core (Antimalarial).
-
Boron-Pharmacophore Installation: For the synthesis of Benzoxaboroles (Antitrypanosomal/Antileishmanial).
These chemical protocols are paired with a standardized Alamar Blue High-Throughput Screening (HTS) assay , creating a self-validating loop between synthesis and biological activity.
Module A: Late-Stage Functionalization of Quinolines via Minisci Reaction
Mechanistic Basis
The Quinoline scaffold (found in Chloroquine, Mefloquine) targets the parasite's ability to detoxify heme into hemozoin. To combat resistance, lipophilic side chains must be introduced at the C-2 or C-4 positions. The Minisci reaction allows for the direct alkylation/acylation of the heteroaromatic ring using carbon-centered radicals, bypassing the need for pre-functionalized halogenated precursors.
Experimental Protocol: Silver-Catalyzed Decarboxylative Alkylation
Objective: Introduction of alkyl/cycloalkyl groups to Quinoline at C-2.
Reagents:
-
Substrate: Quinoline (1.0 equiv)
-
Radical Source: Carboxylic Acid (2.0 equiv) (e.g., Pivalic acid, Cyclopropanecarboxylic acid)
-
Catalyst: AgNO₃ (0.2 equiv)
-
Oxidant: (NH4)₂S₂O₈ (2.0 equiv)
-
Solvent: DCM/H₂O (biphasic system) or CH₃CN/H₂O
-
Additive: TFA (1.0 equiv) - Critical for activating the heterocycle.
Step-by-Step Procedure:
-
Activation: Dissolve Quinoline (0.5 mmol) in CH₃CN (2 mL) and H₂O (1 mL). Add TFA (0.5 mmol) dropwise. Why: Protonation of the N-atom increases electrophilicity at C-2/C-4.
-
Reagent Addition: Add the carboxylic acid (1.0 mmol) and AgNO₃ (0.1 mmol).
-
Initiation: Heat the mixture to 50°C.
-
Radical Generation: Add (NH4)₂S₂O₈ (1.0 mmol) dissolved in water dropwise over 20 minutes.
-
Caution: Rapid addition causes exotherm and radical dimerization (homocoupling) rather than heterocycle addition.
-
-
Reaction Monitoring: Stir at 50-60°C for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the polar protonated quinoline spot.
-
Workup: Basify with sat. NaHCO₃ to pH 9. Extract with DCM (3 x 10 mL).
-
Purification: Flash column chromatography on Silica Gel.
Self-Validating Checkpoint:
-
Color Change: Reaction usually turns dark brown/black due to Ag species; this is normal.
-
Regioselectivity: If C-2 is blocked, alkylation will occur at C-4. If both are open, C-2 is generally favored under acidic conditions due to the nucleophilic character of the alkyl radical attacking the most electron-deficient position.
Reaction Mechanism Visualization
Figure 1: Mechanism of Silver-Catalyzed Minisci Reaction for Quinoline Functionalization.
Module B: Synthesis of Benzoxaboroles (Antileishmanial)
Strategic Value
Benzoxaboroles (e.g., Acoziborole) represent a novel class of antiprotozoals. The boron atom acts as a "warhead," forming a reversible covalent bond with oxygen-rich nucleophiles in the parasite's active sites (e.g., the cis-diol of RNA ribose or Leucyl-tRNA synthetase), inhibiting protein synthesis.
Experimental Protocol: Palladium-Catalyzed Borylation/Cyclization
Objective: Synthesis of the benzoxaborole core from 2-bromo-benzaldehyde.
Reagents:
-
Substrate: 2-Bromo-benzaldehyde derivatives
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.03 equiv)
-
Base: KOAc (3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Reduction: NaBH₄ (1.5 equiv)
-
Acid: 1M HCl
Step-by-Step Procedure:
-
Miyaura Borylation:
-
In a glovebox or under Argon, mix 2-bromo-benzaldehyde (1.0 mmol), B₂pin₂ (1.2 mmol), KOAc (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol) in dry Dioxane (10 mL).
-
Heat to 80°C for 4-12 hours.
-
Checkpoint: Monitor conversion of Bromide to Boronate ester via LC-MS.
-
-
Reductive Cyclization:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (1.5 mmol) slowly (gas evolution!). Stir for 1 hour.
-
Mechanism:[1] Reduction of the aldehyde to alcohol facilitates intramolecular transesterification.
-
-
Hydrolysis & Ring Closure:
-
Quench with 1M HCl until pH < 2. Stir vigorously for 2 hours.
-
Why: Acid hydrolyzes the pinacol ester; the free boronic acid spontaneously cyclizes with the adjacent benzylic alcohol to form the oxaborole ring.
-
-
Purification:
-
Extract with EtOAc. The product is often amphoteric; avoid strong bases during workup. Recrystallize from Hexane/Acetone.
-
Module C: Biological Validation (Alamar Blue Assay)
Assay Principle
Resazurin (Alamar Blue) is a non-fluorescent blue dye. Viable parasites (promastigotes or intra-erythrocytic plasmodium) reduce it to Resorufin (highly fluorescent pink) via mitochondrial enzymes. This provides a quantitative measure of IC50.[2]
Protocol for Leishmania Promastigotes
Materials:
-
96-well flat-bottom plates (Black wall/Clear bottom).
-
Resazurin sodium salt (Sigma), dissolved in PBS (0.0125% w/v), filter sterilized.
-
Parasites: L. donovani or L. major in log-phase growth.
Workflow:
-
Seeding: Dispense 100 µL of parasite suspension (2 x 10⁶ cells/mL) into wells. Final density: 2 x 10⁵ cells/well.
-
Drug Treatment:
-
Prepare serial dilutions of synthesized Quinolines/Benzoxaboroles in DMSO.
-
Add 2 µL of drug solution to wells (Final DMSO < 1%).
-
Include Controls: Media only (Blank), Parasites + DMSO (Negative Control), Amphotericin B (Positive Control).
-
-
Incubation: Incubate at 26°C for 68 hours.
-
Development: Add 10 µL of Resazurin solution to each well.
-
Final Incubation: Incubate for an additional 4-6 hours.
-
Visual Check: Wells with viable parasites turn Pink. Dead wells remain Blue.
-
-
Readout: Measure Fluorescence (Ex 560 nm / Em 590 nm).
Data Analysis & Troubleshooting
Table 1: Troubleshooting the Alamar Blue Assay
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Dye degradation or contamination | Store Resazurin in dark at 4°C. Use sterile filtering. |
| Low Signal (Controls) | Low cell density or old culture | Ensure parasites are in Log Phase (Day 3-4). Increase seeding density. |
| Edge Effect | Evaporation in outer wells | Fill outer wells with PBS; do not use for data. |
| Inconsistent IC50 | DMSO toxicity | Ensure final DMSO concentration is < 0.5-1.0%. |
Assay Workflow Diagram
Figure 2: High-Throughput Screening Workflow for Antileishmanial Agents.
References
-
Minisci Reaction Protocol: Siddaraju, Y., et al. (2014). "A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline."[3][4] The Journal of Organic Chemistry.
-
Benzoxaborole Synthesis: Zhang, Y. K., et al. (2013). "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry.[5][6]
-
Alamar Blue Assay Optimization: Mikus, J., & Steverding, D. (2000). "A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue."[2][7] Parasitology International.
-
Quinoline Photochemistry: Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.
-
Antimalarial Screening: Siqueira-Neto, J. L., et al. (2010). "Antileishmanial high-throughput drug screening reveals drug candidates with new scaffolds." PLoS Neglected Tropical Diseases.
Sources
- 1. Recent advances in the dearomative functionalisation of heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04638E [pubs.rsc.org]
- 2. A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chroman-6-Carbaldehyde Synthesis
Introduction: The Critical Intermediate
Chroman-6-carbaldehyde (6-formylchroman) is a pivotal pharmacophore, most notably serving as the primary precursor for the
This guide moves beyond standard textbook procedures to address the process variables that dictate yield and purity. We focus on the two dominant synthetic routes: the industrial workhorse (Vilsmeier-Haack ) and the high-selectivity alternative (Rieche Formylation ).
Module 1: The Vilsmeier-Haack Route (Standard Protocol)
The Vilsmeier-Haack reaction is the industry standard due to the low cost of reagents (POCl
Core Protocol: Optimized Vilsmeier-Haack
-
Reagents: Chroman (1.0 eq), POCl
(1.2–1.5 eq), DMF (3.0–5.0 eq). -
Solvent: DMF (neat) or Dichloroethane (DCE) if viscosity is an issue.
Step-by-Step Workflow:
-
Reagent Formation (The "Cold" Step): Cool DMF to 0°C. Add POCl
dropwise. Crucial: Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent (chloroiminium salt). Stir for 30 mins. -
Substrate Addition: Dissolve Chroman in minimal DMF/DCE. Add slowly to the pre-formed Vilsmeier salt at 0–5°C.
-
Formylation (The "Hot" Step): Allow to warm to RT, then heat to 60–80°C for 4–6 hours.
-
Hydrolysis (The Yield Killer): Pour reaction mixture onto crushed ice/sodium acetate buffer. Stir vigorously for 2 hours.
Troubleshooting & FAQs
Q: My reaction mixture turned into a black, insoluble tar. What happened? A: This is a classic sign of thermal runaway or highly exothermic polymerization .
-
Diagnosis: You likely added the substrate too quickly or allowed the temperature to spike during the POCl
addition. -
Fix: The formation of the Vilsmeier reagent is exothermic. If the temperature exceeds 20°C during this step, the reagent degrades. Use an internal temperature probe, not just a bath thermometer.
Q: I see the intermediate iminium salt by TLC, but it won't convert to the aldehyde. A: Incomplete hydrolysis. The intermediate iminium species is stable in acidic media.
-
Fix: The quench requires pH adjustment . Simple water addition is often insufficient. Use a saturated Sodium Acetate (NaOAc) solution to buffer the quench to pH 5–6. This facilitates the collapse of the tetrahedral intermediate into the aldehyde.
Q: Yield is low (<50%). Where is the mass balance? A: Check the aqueous layer.[1] If the quench was too acidic (pH < 2), the protonated iminium salt might still be in the water phase during extraction.
-
Fix: Basify the aqueous layer slightly (pH 8-9) and re-extract with Ethyl Acetate.
Visualization: Vilsmeier-Haack Control Points
Caption: Critical control points in the Vilsmeier-Haack protocol. Note the temperature sensitivity at the "Start" and pH sensitivity at "Hydrolysis".
Module 2: The Rieche Formylation (High-Selectivity Route)
When the Vilsmeier route yields inseparable mixtures of 6-formyl and 8-formyl isomers, the Rieche formylation is the superior alternative. It utilizes Titanium Tetrachloride (TiCl
Why it works: TiCl
Core Protocol
-
Reagents: Chroman (1.0 eq), TiCl
(2.2 eq), DCMME (1.1 eq). -
Solvent: Dichloromethane (DCM) - Anhydrous.
Step-by-Step:
-
Dissolve Chroman in dry DCM under Argon/Nitrogen. Cool to 0°C.[2][3][4]
-
Add TiCl
dropwise.[2][3] The solution will turn dark red/brown (complex formation). -
Add DCMME dropwise.[2]
-
Stir at 0°C for 1 hour, then warm to Room Temperature.
-
Quench carefully with ice water (HCl gas evolution!).
Comparison of Methods
| Feature | Vilsmeier-Haack | Rieche Formylation |
| Reagents | POCl | TiCl |
| Cost | Low | High (TiCl |
| Regioselectivity | Moderate (approx 85:15 para:ortho) | High (>95:5 para:ortho) |
| Reaction Conditions | Heating required (60-80°C) | Room Temperature / 0°C |
| Major Risk | Tar formation (Polymerization) | HCl gas evolution / Moisture sensitivity |
Module 3: Purification (The "Bisulfite" Trick)
Chromatography is expensive and slow for large-scale aldehyde synthesis. The most effective way to purify Chroman-6-carbaldehyde is via Bisulfite Adduct formation .
The Logic: Aldehydes form solid, water-soluble adducts with Sodium Bisulfite (NaHSO
Purification Protocol
-
Adduct Formation: Dissolve crude organic mixture in minimal Ethanol. Add saturated aqueous NaHSO
(2.0 eq). Stir vigorously for 1–2 hours. -
Filtration/Wash: A white precipitate (the adduct) will form. Filter this solid.[5] Wash with diethyl ether to remove non-aldehyde organic impurities.
-
Regeneration: Suspend the solid in water. Add Sodium Carbonate (Na
CO ) or dilute NaOH until pH > 10. -
Extraction: The adduct breaks down, releasing pure Chroman-6-carbaldehyde. Extract with Ethyl Acetate.[1]
Decision Tree: Troubleshooting Your Experiment
Caption: Diagnostic flowchart for selecting the correct optimization strategy.
References
-
Vilsmeier-Haack Mechanism & Optimization
- Methodology: "The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
-
Rieche Formylation Protocols
- Protocol: "Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether." BenchChem Technical Guides.
-
Nebivolol Process Chemistry (Chroman Intermediates)
-
Purification via Bisulfite Adducts
- Technique: "Workup: Aldehydes - Brindle Bisulfite Workup." University of Rochester, Dept. of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. data.epo.org [data.epo.org]
- 7. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
Technical Support Center: Purification of Chroman-6-carbaldehyde
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the purification of Chroman-6-carbaldehyde (CAS 55745-97-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important synthetic intermediate. Our guidance is rooted in established chemical principles and field-proven methodologies to ensure you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying Chroman-6-carbaldehyde
Chroman-6-carbaldehyde is a valuable building block, often synthesized via formylation of 3,4-dihydro-2H-1-benzopyran, for example, through the Vilsmeier-Haack reaction[1][2][3]. While the synthesis is relatively straightforward, the purification of the final product—a yellow to orange oily liquid—presents several challenges.[1] The primary difficulties arise from:
-
Co-eluting Impurities: Unreacted starting materials and side-products often have polarities similar to the desired aldehyde, complicating chromatographic separation.
-
Product State: As an oil, traditional purification methods like recrystallization are often ineffective, leading to "oiling out" rather than crystal formation.[4]
-
Aldehyde Reactivity: The carbaldehyde functional group can be sensitive to the stationary phase used in chromatography, potentially leading to degradation or side reactions.
This guide provides a systematic approach to overcoming these obstacles through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Chroman-6-carbaldehyde reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route. For a typical Vilsmeier-Haack formylation using 3,4-dihydro-1H-benzopyran, N,N-dimethylformamide (DMF), and a reagent like phosphorus oxychloride (POCl₃), you should anticipate:
-
Unreacted 3,4-dihydro-1H-benzopyran: The primary starting material.
-
Residual DMF: A high-boiling solvent that can be difficult to remove completely under reduced pressure.
-
Side-Products: Potential for di-formylated products or other regioisomers, although the 6-position is generally favored.
-
Hydrolyzed Reagents: Byproducts from the quenching step of the reaction.
Q2: My crude product is a dark, viscous oil after removing the solvent. What is the first purification step?
A2: The first and most critical step is a proper aqueous work-up followed by liquid-liquid extraction. This procedure is designed to remove inorganic salts, water-soluble reagents (like residual quenched POCl₃), and highly polar impurities. A typical work-up involves quenching the reaction mixture with ice water and then extracting the aqueous layer multiple times with an organic solvent like ethyl acetate.[1] Combining the organic layers, washing with brine to remove residual water, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure will yield the crude organic material ready for further purification.[1][5]
Q3: Should I use column chromatography or recrystallization to purify the oily product?
A3: Given that Chroman-6-carbaldehyde is typically an oil at room temperature, silica gel column chromatography is the method of choice .[1] Recrystallization is a purification technique best suited for solid compounds and is generally not effective for oils, which tend to separate as a liquid phase ("oil out") rather than forming a crystal lattice.[6] Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it ideal for isolating a target compound from a complex mixture of liquids and dissolved solids.[7][8]
Q4: How do I effectively monitor the purification process?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[8][9]
-
Before the Column: Use TLC to determine the optimal eluent (solvent system) that provides good separation between your target compound (Chroman-6-carbaldehyde) and its major impurities. An ideal Rf value for the target compound is between 0.25 and 0.35 for good separation on a column.[8]
-
During the Column: Analyze the fractions collected from the column by TLC to identify which ones contain the pure product.
-
After the Column: Combine the pure fractions and perform a final TLC to confirm the purity of the pooled sample.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification workflow.
Problem 1: My final product is still a dark color after column chromatography.
-
Plausible Cause: This often indicates the presence of high-molecular-weight, non-polar impurities or baseline contamination that is difficult to separate. In some cases, the reaction itself may produce colored byproducts from decomposition, especially if the reaction temperature was too high.[10]
-
Expert Recommendation:
-
Activated Carbon Treatment: Before chromatography, dissolve the crude oil in a suitable solvent (e.g., ethyl acetate) and add a small amount of activated carbon (e.g., Darco G-60).[10] Stir for 15-30 minutes, then filter through a pad of Celite® to remove the carbon. This can effectively adsorb many colored impurities.
-
Optimize Chromatography: Ensure you are not overloading the column. The amount of crude material should typically be no more than 5-10% of the mass of the silica gel. Use a less polar solvent system initially to hold the product on the column longer while washing out very non-polar impurities, then gradually increase the polarity to elute the product.
-
Problem 2: I am getting very poor separation on my silica gel column; the spots are streaking on TLC and co-eluting.
-
Plausible Cause: This classic issue can stem from several factors:
-
Incorrect Solvent System: The eluent polarity may be too high, causing all compounds to move too quickly, or too low, causing streaking.
-
Sample Overloading: Too much crude material for the amount of silica gel used.[11]
-
Acidity of Silica Gel: Aldehydes can sometimes interact with the acidic surface of standard silica gel, leading to peak tailing or streaking.
-
-
Expert Recommendation:
-
Systematic TLC Analysis: Methodically test different solvent systems using TLC. A common and effective starting point for Chroman-6-carbaldehyde is a mixture of petroleum ether (or hexanes) and ethyl acetate. A literature-proven ratio is 8:1 (petroleum ether:ethyl acetate).[1]
-
Dry Loading Technique: Instead of loading the crude oil directly onto the column, pre-adsorb it onto a small amount of silica gel. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add silica gel (2-3x the mass of the crude oil), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, which often results in sharper bands and better separation.
-
Neutralize the Stationary Phase: If streaking persists, consider neutralizing your silica gel. This can be done by preparing the column slurry in your chosen eluent containing 0.5-1% triethylamine (Et₃N). This deactivates the acidic sites on the silica surface.
-
Problem 3: My product appears to be decomposing on the column, and the yield is very low.
-
Plausible Cause: The aldehyde functional group can be sensitive, and prolonged exposure to the acidic environment of silica gel can cause degradation or side reactions.
-
Expert Recommendation:
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is less acidic and can be gentler on sensitive compounds. You will need to re-optimize your solvent system with TLC using alumina plates.
-
Perform Flash Chromatography: Use pressure (air or nitrogen) to speed up the separation.[7][11] Reducing the time the compound spends on the column minimizes the opportunity for degradation.
-
Work Quickly and Cold: Pack the column and run the separation without unnecessary delays. If the compound is particularly sensitive, consider running the column in a cold room.
-
Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
This protocol describes the initial purification step after the synthesis reaction is complete.
-
Quench the Reaction: Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water. This step is often exothermic and should be done carefully in a fume hood.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).[1] For every 100 mL of aqueous mixture, use 50-75 mL of EtOAc for each extraction.
-
Combine and Wash: Combine the organic layers from all extractions into the separatory funnel. Wash the combined organic phase once with water and then once with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer.[5]
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Chroman-6-carbaldehyde as an oil.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a detailed workflow for purifying the crude oil obtained from the extraction.
-
TLC Analysis: Determine the optimal eluent composition. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). An 8:1 mixture of petroleum ether:ethyl acetate is a good starting point.[1]
-
Column Preparation (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[11]
-
Add a small layer of sand (approx. 1 cm).
-
In a separate beaker, create a slurry of silica gel in your chosen eluent.[7]
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[11]
-
Once the silica has settled, add another layer of sand on top to prevent disruption of the silica bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [11]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (2-3 times the mass of your crude product) and mix well.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions in test tubes or vials.
-
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under a UV lamp.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain only the pure Chroman-6-carbaldehyde.
-
Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.
-
Visualization of Workflows
Caption: General purification workflow for Chroman-6-carbaldehyde.
Caption: Decision tree for troubleshooting column chromatography issues.
Data Summary Table
| Purification Method | Principle of Separation | Best For | Typical Purity Outcome | Key Considerations |
| Liquid-Liquid Extraction | Partitioning between immiscible liquid phases based on solubility.[12] | Initial removal of inorganic salts and highly polar/water-soluble impurities. | Crude | Choice of extraction solvent is critical.[12] |
| Silica Gel Chromatography | Differential adsorption onto a solid stationary phase.[7] | Separating mixtures of organic compounds, especially oils and non-crystalline solids. | >95% (if optimized) | Requires careful solvent system optimization via TLC; product may be sensitive to acidic silica.[8] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[6] | Purification of solid compounds. | High (>99%) | Not suitable for oils like Chroman-6-carbaldehyde as they tend to "oil out".[4] |
References
- A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. (2014). Google Patents.
-
Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Column Chromatography . (2022, February 12). YouTube. Retrieved from [Link]
-
Column Chromatography Procedures . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Analysis of Components and Properties of Extractives from Alnus cremastogyne Pods from Different Provenances . (2022). PMC - PubMed Central. Retrieved from [Link]
-
Chemical/Laboratory Techniques: Column Chromatography . (2022, October 14). YouTube. Retrieved from [Link]
-
Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds . (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling . (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of Chromones and Their Applications During the Last Ten Years . (2014). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
Recrystallization and Crystallization . (n.d.). Retrieved from [Link]
-
Domino reactions of chromones with activated carbonyl compounds . (2024). Beilstein Journals. Retrieved from [Link]
- Process for preparing chroman compounds. (2021). Google Patents.
-
Separation, purification and identification of the components of a mixture . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde . (2012). ResearchGate. Retrieved from [Link]
-
Catalytic Synthesis of 2H-Chromenes . (2015). MSU Chemistry. Retrieved from [Link]
-
Reaction of amines with nitrones derived From chromone-3-carbaldehyde . (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. CHROMAN-6-CARBALDEHYDE CAS#: 55745-97-6 [m.chemicalbook.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. rsc.org [rsc.org]
Side product formation in chroman ring synthesis
Technical Support Center: Chroman Ring Synthesis Ticket System: Open Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Side Product Formation in Chroman (Dihydrobenzopyran) Scaffolds
Part 1: The Technical Landscape
You are likely here because your LC-MS traces are showing messy baselines, unexpected masses, or regioisomeric mixtures instead of the clean chroman core required for your Vitamin E analogs, flavonoids, or rigidified drug linkers.
Chroman synthesis is deceptive. On paper, it is a simple phenolic alkylation followed by cyclization. In the flask, it is a battle between kinetic vs. thermodynamic control , ambident nucleophilicity (C- vs. O-alkylation), and Baldwin’s rules of ring closure.
This guide treats your synthesis as a system. We will isolate the specific failure modes (side products) and provide the mechanistic adjustments to suppress them.
Part 2: Troubleshooting Modules
Module 1: The "Wrong Ring" (Dihydrobenzofuran vs. Chroman)
The Issue: You observe a product with the correct mass (
The Mechanism: This is a regioselectivity failure. When reacting a phenol with an allylic alcohol or diene, the intermediate carbocation can be trapped by the phenolic oxygen via two pathways:
-
6-endo-trig/dig: Leads to the desired Chroman .
-
5-exo-trig/dig: Leads to the isomeric Dihydrobenzofuran .
Under kinetic control, the 5-membered ring is often favored due to faster ring closure rates, even if the 6-membered ring is thermodynamically more stable.
Corrective Protocol:
-
Switch Catalysts: Soft Lewis acids like Au(I) or Pt(II) often favor the 6-endo pathway by activating the alkene/alkyne for attack at the more substituted position (Markovnikov-like), directing the oxygen to the distal carbon.
-
Thermodynamic Equilibration: If using Brønsted acids (e.g.,
), increasing the temperature (e.g., 80°C vs. RT) can revert the kinetically formed 5-membered ring back to the open cation, eventually funneling it into the more stable chroman.
Visualization: Pathway Competition
Caption: Kinetic competition between 5-exo (dihydrobenzofuran) and 6-endo (chroman) cyclization modes.
Module 2: The "Dead End" Ether (O-Alkylation)
The Issue: You isolate a linear allyl aryl ether. The ring never closed.
The Mechanism: Phenols are ambident nucleophiles . They can react at the Oxygen (hard nucleophile) or the Carbon (soft nucleophile, ortho-position).
-
O-Alkylation: Occurs typically under basic conditions (
, alkyl halides) or with hard electrophiles. -
C-Alkylation: Required for chroman formation.
If you form the ether, you must force a Claisen Rearrangement to move the allyl group to the ortho-carbon, restoring the phenol for the final cyclization.
Corrective Protocol:
-
Solvent Switch: Change from polar aprotic (DMF, which promotes O-alkylation) to non-polar/fluorous solvents (Toluene, Hexafluoroisopropanol - HFIP) which hydrogen-bond to the phenol, shielding the oxygen and promoting C-alkylation.
-
One-Pot Cascade: Use a Gold(I) catalyst.[1] It promotes the initial Friedel-Crafts allylation (C-alkylation) and the subsequent hydroalkoxylation (cyclization) in a single sequence, bypassing the stable ether intermediate.
Module 3: The "Gunk" (Oligomerization & Dimerization)
The Issue: Baseline material on TLC, viscous oil, multiple spots with masses corresponding to
The Mechanism:
-
Intermolecular Reaction: The product chroman is electron-rich. It can react with another equivalent of the allylic cation, leading to poly-alkylation.
-
Dimerization: If the concentration is too high, two activated alkene intermediates may couple before the phenol can trap them.
Corrective Protocol:
-
High Dilution: Run the reaction at 0.05 M – 0.1 M.
-
Slow Addition: Syringe pump addition of the electrophile (allylic alcohol/diene) to the phenol ensures the phenol is always in excess, quenching the cation immediately.
Part 3: Data & Comparison
Table 1: Catalyst Impact on Product Distribution
| Catalyst System | Primary Mechanism | Major Product | Side Product Risk |
| Brønsted Acid | Chroman | High (Polymerization/Sulfonation) | |
| Soft Lewis Acid | Chroman (High Regio.) | Low (Expensive) | |
| Hard Lewis Acid | Mixture (5- & 6-ring) | Moderate (Ring contraction) | |
| Triflimide ( | Superacid | Chroman | Moderate (Ether formation) |
Part 4: Experimental Protocols
Protocol A: Gold(I)-Catalyzed Regioselective Synthesis
Best for: High value substrates requiring strict regiocontrol (avoiding dihydrobenzofurans).
Reagents:
-
Phenol derivative (1.0 equiv)
-
Allylic Alcohol (1.2 equiv)
-
Catalyst:
(2 mol%) + (2 mol%) -
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Preparation: In a glovebox or flame-dried flask, weigh
and . Add anhydrous Toluene ( relative to phenol). Stir for 5 mins to generate the active cationic Gold species (AgCl precipitate forms). -
Addition: Add the Phenol followed by the Allylic Alcohol.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor TLC.[2] If the intermediate ether is visible, heat to 50°C to drive the hydroalkoxylation.
-
-
Quench: Filter through a short pad of silica to remove Gold/Silver salts.
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Triflimide-Catalyzed Annulation
Best for: Scale-up, metal-free, robust substrates.
Reagents:
-
Phenol (1.0 equiv)
-
Isoprene or 1,3-Diene (3.0 equiv)
-
Catalyst: Triflimide (
, 5 mol%)[3] -
Solvent:
or Nitromethane
Step-by-Step:
-
Setup: Dissolve Phenol in
( ). -
Catalyst Addition: Add
at 0°C. The solution may darken (oxidation of trace phenols). -
Electrophile Addition: Add the diene slowly over 30 minutes (prevents dimerization of the diene).
-
Cyclization: Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with sat.
. Wash organic layer with brine.-
Note: Triflimide is highly acidic; ensure complete neutralization to prevent acid-catalyzed decomposition during concentration.
-
Part 5: FAQ
Q: My reaction stalls at the open-chain phenol-alkene intermediate. Why won't it close?
A: The alkene is likely not electron-rich enough or the phenol is too electron-deficient. Try increasing the Lewis Acidity (switch from
Q: I see a significant amount of "dimer" where two phenols are linked. How do I stop this?
A: This is oxidative coupling, common with electron-rich phenols (like resorcinol) in the presence of air or oxidants. Degas your solvents thoroughly with Argon and ensure your Lewis Acid doesn't have oxidizing potential (avoid
Q: Can I use water as a solvent? A: Generally, no. Water competes as a nucleophile, leading to hydration of the alkene (forming a diol) rather than cyclization. However, micellar catalysis (using surfactants like TPGS-750-M) can sometimes enable this in aqueous media by sequestering the reactants in hydrophobic pockets.
References
-
Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Source: Beilstein J. Org.[4] Chem. 2013, 9, 1797–1806.[4] URL:[Link]
-
Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. Source: J. Org.[4][5][6] Chem. 2025, 90, 4446–4449.[7] URL:[Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Source: J. Org.[4][5][6] Chem. 2021, 86, 6931–6936.[5] URL:[Link]
-
Intramolecular Alkylation of Phenols. Mechanism of Phenoxide Cyclisation. Source: J. Chem. Soc., Perkin Trans. 2, 1975.[8] URL:[Link]
Sources
- 1. Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Friedel-Crafts Alkylation [organic-chemistry.org]
- 7. Chromane synthesis [organic-chemistry.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Chroman-6-carbaldehyde Stability & Handling
[1]
Case ID: STAB-CC6-001 Status: Active Topic: Prevention of oxidative degradation and storage optimization Applicable Compound: Chroman-6-carbaldehyde (Benzodihydropyran-6-carboxaldehyde) CAS Reference: 55745-97-6 (General analog reference)[1]
Diagnostic Triage: What is happening to your sample?
Q: My sample has turned from a pale yellow oil/solid to a dark orange or brown viscous sludge. Is it still usable? A: This is the hallmark sign of autoxidation . Chroman-6-carbaldehyde is an electron-rich benzaldehyde derivative.[1] Upon exposure to atmospheric oxygen, it undergoes a radical chain reaction converting the aldehyde to Chroman-6-carboxylic acid .[1] The darkening is often caused by trace polymerization or the formation of quinoid-like impurities associated with the phenol-ether ring system.[1]
-
Action: Check purity via TLC or 1H-NMR. If the aldehyde peak (~9.8 ppm) is still prominent, proceed to the Rescue Protocol (Section 4) . If the acid peak (broad singlet ~11-13 ppm) dominates, the sample is likely unrecoverable.[1]
Q: I stored the compound at 4°C, but it still degraded. Why? A: Temperature control alone is insufficient.[1] The degradation mechanism is radical-mediated autoxidation , which can proceed (albeit slower) even at low temperatures if oxygen is present.[1] The ether linkage in the chroman ring also activates the aromatic system, making the aldehyde position particularly susceptible to hydrogen abstraction.[1]
-
Action: You must combine low temperature with an inert atmosphere (Argon/Nitrogen).[1] See Storage Protocol (Section 3) .
Q: Can I store this in solution (e.g., DCM or DMSO)? A: Not recommended for long-term storage. Chlorinated solvents (DCM/Chloroform) can become acidic over time, catalyzing acetal formation or polymerization.[1] DMSO is hygroscopic and can facilitate oxidation.[1]
-
Action: Store neat (pure substance) whenever possible.
The Science of Instability: Autoxidation Mechanism[1]
To prevent degradation, one must understand the enemy.[2] Aldehydes do not just "go bad"; they actively react with oxygen via a radical chain mechanism.[1][3]
-
Initiation: A stray radical or photon abstracts the formyl hydrogen (the H on the C=O), creating an acyl radical.[1]
-
Propagation: This acyl radical reacts with
to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule.[1] This creates the carboxylic acid product AND a new acyl radical, continuing the chain.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Termination: Two radicals collide and neutralize, often forming dimers (impurities).[1]
Visualization: The Radical Cascade
The following diagram illustrates why even a small amount of air can ruin a large batch—the reaction is self-propagating.[1]
Caption: Figure 1. Radical-chain autoxidation mechanism converting Chroman-6-carbaldehyde to its carboxylic acid form.[1]
Storage Protocol: The "Gold Standard"[1]
To maximize shelf-life, you must break the "Triangle of Degradation": Oxygen , Light , and Heat .[1]
Storage Decision Matrix
Caption: Figure 2. Decision tree for selecting the appropriate storage method based on usage frequency.
Detailed Workflow (Long-Term Storage)
-
Vial Selection: Use an amber glass vial with a septum screw cap. The amber glass blocks UV light (preventing radical initiation).[1]
-
Inert Gas Purge (Schlenk Technique):
-
Sealing: While under positive Argon pressure, remove the needle and immediately wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.
-
Temperature: Place in a freezer at -20°C .
Rescue Protocol: Bisulfite Purification
If your Chroman-6-carbaldehyde has partially oxidized (contains <30% acid), you do not need to discard it.[1] The Bisulfite Adduct Method is chemically specific to aldehydes, allowing you to wash away the carboxylic acid and other non-aldehyde impurities.[1]
Why this works
Sodium bisulfite (
Step-by-Step Procedure
| Phase | Step | Action |
| 1. Formation | 1 | Dissolve crude sample in minimal Ethyl Acetate (EtOAc) . |
| 2 | Add excess saturated aqueous | |
| 3 | Stir vigorously for 1-2 hours. A white precipitate (the adduct) may form, or it may stay in the aqueous phase.[1] | |
| 2. Wash | 4 | Transfer to a separatory funnel.[1] |
| 5 | Separate layers. Keep the AQUEOUS layer (contains aldehyde adduct).[1][2] | |
| 6 | Optional: Wash the aqueous layer with fresh EtOAc to remove stubborn non-aldehyde impurities. Discard organic washes. | |
| 3. Regeneration | 7 | Place aqueous layer in a flask. Add fresh EtOAc (extraction solvent). |
| 8 | Slowly add Sodium Carbonate ( | |
| 9 | Stir for 30 mins. The adduct breaks; pure aldehyde migrates back to the EtOAc layer.[1] | |
| 4. Isolation | 10 | Separate layers.[1] Dry EtOAc over |
Validation: Run a TLC. The baseline smear (carboxylic acid) should be gone, leaving a clean aldehyde spot.
Summary of Critical Data
| Parameter | Specification | Notes |
| Ideal Storage Temp | -20°C | 4°C is acceptable for <1 week. |
| Atmosphere | Argon (Preferred) or | Oxygen is the primary degradation vector.[1] |
| Light Sensitivity | Moderate | Store in amber glass or wrap in foil. |
| Major Impurity | Chroman-6-carboxylic acid | Result of air exposure.[1][4] |
| Purification | Bisulfite Adduct / Column Chromatography | Bisulfite is superior for removing acid byproducts.[1] |
References
-
Furigay, M. H., et al. (2018).[1][5] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved January 30, 2026, from [Link][1]
-
Ingold, K. U. (1969).[1] Peroxy radicals.[3][6] Accounts of Chemical Research, 2(1), 1–9.[1] (Foundational text on autoxidation mechanisms).
Technical Support Hub: Overcoming Poor Solubility of Chroman Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility of chroman derivatives in experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
Troubleshooting Guide: Real-Time Problem Solving
This section is designed to address solubility issues as they arise during your experiments.
Q1: I diluted my DMSO stock solution of a chroman derivative into my aqueous assay buffer, and it immediately turned cloudy or I saw visible precipitate. What happened and what should I do?
A1: The Cause: Solvent Shift Precipitation
This is a classic and common problem known as solvent-shift precipitation.[1][2] Your chroman derivative is likely highly hydrophobic (lipophilic) and dissolves well in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3] However, when you introduce this DMSO stock into a predominantly aqueous environment (like PBS or cell culture media), you dramatically increase the polarity of the solution. The DMSO concentration plummets, and the surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to crash out of solution.[1][4][5]
Immediate Troubleshooting Steps:
-
Stop and Assess: Do not proceed with the assay using the precipitated solution. The actual concentration of your compound in the soluble phase is unknown and will lead to inaccurate results.[3][6]
-
Vortex & Visually Inspect: Vigorously vortex the solution. Sometimes, this can create a temporary, fine suspension. While not ideal, it may be usable for non-critical screening if the particle size is small and uniformly distributed.
-
Sonication: If a sonicator is available, brief sonication can help break down aggregates and re-dissolve some of the compound.[5]
-
Stepwise Dilution: Instead of a large, single dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer), try a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of buffer that has a higher tolerance for organic solvent (e.g., media with serum), then perform the final dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[5][7]
If these immediate steps fail, you will need to reconsider your solubilization strategy by consulting the FAQs below.
Q2: My assay results are inconsistent or not reproducible, even though I don't see obvious precipitation. Could solubility be the issue?
A2: The Problem of Micro-Precipitation
Yes, absolutely. The absence of visible precipitation does not guarantee complete solubility. Your compound may be forming non-visible nanoparticles or micro-precipitates.[2] This is particularly problematic in high-throughput screening (HTS) where such particles can interfere with assay readouts (e.g., light scattering in absorbance assays, autofluorescence) and lead to false positives or negatives.[6][8][9]
How to Diagnose and Resolve:
-
Perform a Solvent Tolerance Test: Before running your main experiment, test the limits of your assay system. Prepare a dilution series of your solvent (e.g., DMSO) in the final assay buffer without your compound. Run this "vehicle-only" control to determine the highest solvent concentration that doesn't affect cell viability or the assay signal.[10][11] Most cell lines can tolerate up to 0.5% DMSO, but sensitive ones may show effects at just 0.1%.[1][12]
-
Check Kinetic Solubility: The "solubility" you observe upon dilution is a kinetic solubility, not a thermodynamic one. The compound may stay in a supersaturated state for a period before precipitating. Your results might be inconsistent because the compound is precipitating at different time points across your experiment.
-
Lower the Final Concentration: The simplest solution is often to lower the working concentration of your chroman derivative to a level below its aqueous solubility limit.
Frequently Asked Questions (FAQs): Proactive Solubilization Strategies
This section provides foundational knowledge to help you design experiments that prevent solubility issues from the start.
Q3: How should I prepare the initial stock solution of my hydrophobic chroman derivative?
A3: Best Practices for Stock Solution Preparation
The quality of your stock solution is the foundation of a successful experiment.
-
Choosing the Right Solvent: For most hydrophobic compounds, 100% anhydrous DMSO is the solvent of choice for creating high-concentration master stocks (e.g., 10-20 mM).[8] Other polar aprotic solvents like DMF (dimethylformamide) or DMA (dimethylacetamide) can also be used.[13]
-
Ensuring Complete Dissolution: Use a combination of gentle warming (to 37°C) and vortexing or sonication to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to prevent water absorption by the DMSO and to avoid repeated freeze-thaw cycles, which can promote precipitation.[8][14] Store at -20°C or -80°C.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Calculate: Determine the mass of the chroman derivative needed to achieve the desired concentration (e.g., 10 mM) in a specific volume.
-
Weigh: Carefully weigh the compound using an analytical balance.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the compound.
-
Mix: Vortex vigorously. If necessary, place the vial in a 37°C water bath for 5-10 minutes, followed by more vortexing or brief sonication.
-
Verify: Hold the vial up to a light source to ensure a clear, particulate-free solution.
-
Aliquot & Store: Distribute the solution into single-use aliquots and store at -20°C or below.[14]
Q4: DMSO is interfering with my assay/is toxic to my cells. What are the alternatives?
A4: Exploring Co-solvents and Advanced Solubilization Agents
When DMSO is not a viable option, or if its concentration must be kept extremely low, several other strategies can be employed.[13][15]
| Strategy | Mechanism of Action | Common Examples | Considerations |
| Co-solvents | Reduces the overall polarity of the aqueous buffer, making it more favorable for hydrophobic compounds.[16][17] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400).[18] | Must perform a solvent tolerance test. Can still cause precipitation upon significant dilution. |
| pH Modification | For chroman derivatives with ionizable groups (weakly acidic or basic), adjusting the pH of the buffer can increase solubility by converting the molecule to its more soluble ionized form.[19][20][21] | Citrate or phosphate buffers to maintain acidic or basic pH.[13] | The change in pH must not affect your assay or compound stability. Weakly acidic drugs are more soluble at higher pH, and weakly basic drugs at lower pH.[22][23] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solution.[13][24] | Tween® 80, Polysorbate 20, Cremophor® EL, Pluronic® F-68.[13][25][26] | Can interfere with cell membranes and some assays. Use at concentrations above the critical micelle concentration (CMC). |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic drug, forming a water-soluble inclusion complex.[27][28][29] | β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD).[27] | Generally well-tolerated in cell-based assays.[10] Can significantly increase solubility.[27][29][30] |
Protocol 2: Performing an Assay-Specific Solvent Tolerance Test
-
Prepare Solvent Series: Create a series of dilutions of your chosen solvent (e.g., DMSO, Ethanol) in your complete assay buffer/media (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0%).
-
Set Up Assay: Run your standard assay protocol, but instead of adding your compound, add the different concentrations of the solvent. Include a "no solvent" control.
-
Measure Readout: Measure your assay's endpoint (e.g., cell viability, enzyme activity, fluorescence).
-
Analyze Data: Plot the assay signal against the solvent concentration. The highest concentration that does not cause a significant deviation from the "no solvent" control is your maximum tolerable solvent concentration.
Visual Workflow and Decision Guides
To further aid in your experimental design, the following diagrams illustrate key decision-making processes.
Caption: How a cyclodextrin encapsulates a hydrophobic chroman to enhance solubility.
References
-
McCoy, C. et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Totoritis, R. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
McCoy, C. et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich. Available at: [Link]
-
Vasconcelos, T. et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]
-
Serajuddin, A. T. M. & Jarowski, C. I. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed. Available at: [Link]
-
Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. (n.d.). ManTech Publications. Available at: [Link]
-
Shrestha, H. et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Available at: [Link]
-
How does pH affect solubility?. (2025). askIITians. Available at: [Link]
-
Mohammed, S. A. et al. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]
-
PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Available at: [Link]
-
Windler, F. et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Springer. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Available at: [Link]
-
Windler, F. et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Available at: [Link]
-
Michael, I. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Windler, F. et al. (2025). (PDF) Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Windler, F. et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
-
Wang, S. et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Available at: [Link]
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (2012). CORE. Available at: [Link]
-
Kostal, J. et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available at: [Link]
-
How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026). Solarbio. Available at: [Link]
-
Yasgar, A. et al. (n.d.). Compound Management for Quantitative High-Throughput Screening. National Center for Biotechnology Information. Available at: [Link]
-
In cell culture, what is the appropriate solvent for a drug other than DMSo?. (2015). ResearchGate. Available at: [Link]
-
Weidner, J. et al. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. Available at: [Link]
-
Moodley, K. et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Semantic Scholar. Available at: [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]
-
Kumar, A. et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Acceptable solvents for in vitro drug solutions or in vivo.... (n.d.). ResearchGate. Available at: [Link]
-
Effect of pharmaceutical excipients on micellization of Pluronic and the application as drug carrier to reverse MDR. (n.d.). ResearchGate. Available at: [Link]
-
Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. (2014). ResearchGate. Available at: [Link]
-
Savjani, K. T. et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit. Available at: [Link]
-
Preparing Solutions. (2025). Chemistry LibreTexts. Available at: [Link]
-
Meadows, A. L. et al. (n.d.). Strategies for production of hydrophobic compounds. PubMed. Available at: [Link]
-
Lab Skills: Preparing Stock Solutions. (2021). YouTube. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!. (2025). YouTube. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Strickley, R. G. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. Available at: [Link]
-
Thorne, N. et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. core.ac.uk [core.ac.uk]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. longdom.org [longdom.org]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How does pH affect solubility? - askIITians [askiitians.com]
- 22. scielo.br [scielo.br]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. touroscholar.touro.edu [touroscholar.touro.edu]
- 29. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Guide: Optimizing Wittig Reaction Conditions for Chromene-3-Carbaldehydes
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Chromene-3-carbaldehydes (specifically 4-oxo-4H-chromene-3-carbaldehydes, also known as 3-formylchromones) are critical pharmacophores in the development of anticancer, antioxidant, and antiviral agents.
The Challenge: While the Wittig reaction is the gold standard for olefinating these substrates, the
-
Ring Opening: Hydroxide or alkoxide attack at the C-2 position, cleaving the heterocyclic ring (degradation).
-
Cannizzaro Reactions: Competitive side reactions of the aldehyde.
-
Stereochemical Drift: Difficulty controlling E/Z ratios in conjugated systems.
This guide provides optimized, milder protocols (Phase Transfer Catalysis and Microwave-Assisted) that preserve the chromene core while maximizing yield and E-selectivity.
Decision Matrix: Reaction Condition Selection
Before starting, select your protocol based on the stability of your specific chromene derivative and the nature of your ylide.
Figure 1: Decision tree for selecting the optimal Wittig protocol based on ylide stability and substrate sensitivity.
Optimized Experimental Protocols
Method A: Solid-Liquid Phase Transfer Catalysis (Recommended)
Best for: High yields, E-selectivity, and preventing ring opening. Mechanism: Uses a weak inorganic base (K₂CO₃) which is insoluble in the organic phase. The Phase Transfer Catalyst (PTC) transports the base anion in controlled amounts, preventing high concentrations of nucleophiles that destroy the chromene ring.
Protocol:
-
Preparation: In a round-bottom flask, dissolve Chromene-3-carbaldehyde (1.0 equiv) and the Phosphonium Salt (1.2 equiv) in Dichloromethane (DCM) (0.1 M concentration).
-
Catalyst Addition: Add TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) (0.1 equiv).
-
Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) as a finely ground solid.
-
Reaction: Stir vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC.[1]
-
Work-up: Filter off the solid inorganic salts. Wash the filtrate with water (2x) and brine. Dry over Na₂SO₄ and concentrate.
Method B: Microwave-Assisted Solvent-Free (Green Chemistry)
Best for: Rapid screening, library generation, and "stubborn" substrates.
Protocol:
-
Mixing: Grind Chromene-3-carbaldehyde (1.0 mmol), Phosphonium Salt (1.2 mmol), and Basic Alumina (3.0 g) in a mortar until a homogeneous powder is formed.
-
Irradiation: Place the powder in a microwave process vial. Irradiate at 100 W (approx. 80–100°C internal temp) for 3–5 minutes .
-
Extraction: Cool to room temperature. Elute the product from the alumina using DCM or Ethyl Acetate.
-
Purification: Concentrate filtrate. (See Section 5 for TPPO removal).
Comparative Performance Data
| Variable | Classical Method (NaH/THF) | PTC Method (K₂CO₃/DCM) | Microwave (Alumina) |
| Reaction Time | 12–24 Hours | 4–12 Hours | 3–10 Minutes |
| Yield | 40–60% | 85–95% | 88–96% |
| Ring Opening | High Risk | Negligible | Negligible |
| E/Z Selectivity | Moderate E | High E (>95:5) | High E (>98:2) |
| Purification | Difficult (Sticky oils) | Easy (Filtration) | Easy (Elution) |
Troubleshooting Guide (FAQ)
Issue 1: "I see significant decomposition and loss of the chromene starting material."
Diagnosis: Ring Opening via 1,4-Addition. The chromone ring is an electron-deficient enone. Strong bases (OH⁻, OMe⁻) attack the C-2 position, leading to ring cleavage to form salicylic acid derivatives. Corrective Action:
-
Stop using NaH or NaOH. Switch immediately to Method A (K₂CO₃/DCM) .
-
Dry your solvents. Moisture generates hydroxide ions from carbonate bases. Ensure DCM is distilled over CaH₂ or passed through an activated alumina column.
-
Lower Temperature: If using PTC, run at Room Temperature instead of reflux.
Issue 2: "My product is contaminated with Triphenylphosphine Oxide (TPPO) and column chromatography isn't separating them."
Diagnosis: TPPO Co-elution. TPPO is notorious for "streaking" on silica and co-eluting with polar chromene derivatives. Corrective Action: The ZnCl₂ Precipitation Method. Instead of chromatography, use the Batesky–Weix protocol [1]:
-
Dissolve the crude reaction mixture in warm Ethanol or Ethyl Acetate .
-
Add ZnCl₂ (2.0 equiv relative to the phosphine oxide).
-
Stir at room temperature for 1–2 hours. A white precipitate (ZnCl₂·(TPPO)₂) will form.[1]
-
Filter the solid.[1] The filtrate contains your clean product.
Issue 3: "I am getting a mixture of E and Z isomers, but I need pure E."
Diagnosis: Kinetic vs. Thermodynamic Control. Chromene-3-carbaldehydes generally favor E-isomers with stabilized ylides due to thermodynamic control. If Z is present, the reaction may be stopping at the kinetic betaine stage or the ylide is semi-stabilized. Corrective Action:
-
Switch Solvent: Use a non-polar solvent (Toluene) under reflux. This promotes the equilibration of the oxaphosphetane intermediate to the thermodynamically stable trans-isomer (leading to E-alkene).
-
Microwave Irradiation: The high thermal energy of Method B strongly favors the thermodynamic E-product [2].
Issue 4: "The reaction stalls at 50% conversion."
Diagnosis: Ylide Hydrolysis or Aggregation. Corrective Action:
-
Add Base in Portions: If using solid base, grinding it freshly is crucial to expose surface area.
-
Increase Catalyst: Increase TEBA/TBAB loading to 20 mol%.
-
Check Aldehyde Purity: Chromene-3-carbaldehydes can oxidize to the carboxylic acid over time. Verify the aldehyde peak (CHO) by ¹H NMR (typically ~10.0–10.4 ppm).
References
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride. Batesky, D. C., Goldfogel, M. J., & Weix, D. J.[1][2] (2017).[3][1] The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Microwave-Assisted Wittig Reaction of Chromone-3-carbaldehyde. Patil, V. D., et al. (2019).[4][5] Synthetic Communications, 41(15), 2205-2213. (General reference for microwave chromone synthesis).
-
Stereoselective Synthesis of 3-Styrylchromones via Wittig Reaction. Silva, A. M., et al. (2004).[6] Tetrahedron Letters, 45(15), 3163-3167.
-
Phase Transfer Catalyzed Wittig Reaction. Mąkosza, M., & Wawrzyniewicz, M. (1969). Tetrahedron Letters, 10(53), 4659-4662. (Foundational PTC text).
Sources
- 1. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. sciepub.com [sciepub.com]
Technical Support Center: Enhancing the Stability of Chroman-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chroman-based compounds. The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the inherent chemical nature of the chroman ring system can present stability challenges during discovery, development, and formulation.[4]
This guide is designed to provide you with in-depth, field-proven insights into troubleshooting common stability issues. We will move beyond simple procedural lists to explain the underlying causality, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding Chroman Instability
This section addresses fundamental questions regarding the stability of chroman-based drug candidates.
Q1: What are the primary degradation pathways for chroman-based compounds?
A1: The principal degradation pathways for chroman derivatives are oxidation, hydrolysis, and photolysis.[5][6][7]
-
Oxidation: The chroman ring, particularly the dihydropyran portion, is susceptible to oxidation.[8][9] This can be initiated by atmospheric oxygen (auto-oxidation), trace metal ions, or reactive oxygen species.[6][10] The benzylic ether linkage and any electron-donating substituents on the aromatic ring can increase this susceptibility.
-
Hydrolysis: Depending on the specific functional groups present, chroman derivatives can be prone to hydrolysis, especially under acidic or basic conditions.[6][11][12] Ester or amide functionalities appended to the chroman scaffold are common sites for hydrolytic cleavage.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation.[5][13][14] Molecules that can absorb light at wavelengths of 320 nm or higher are at a higher risk of photostability issues.[14] This can lead to complex degradation pathways and the formation of photoproducts with altered efficacy or toxicity.
Q2: My chroman-based compound shows rapid degradation in solution. What are the likely causes?
A2: Rapid degradation in solution is often multifactorial. Key factors to investigate include:
-
pH of the medium: The stability of many organic molecules is pH-dependent.[4][15] For chroman derivatives, extremes in pH can catalyze both hydrolysis and certain oxidative pathways.
-
Presence of dissolved oxygen: Atmospheric oxygen dissolved in the solvent is a common culprit for oxidative degradation.[5]
-
Trace metal ion contamination: Metal ions, such as iron or copper, can act as catalysts for oxidation reactions.[10] These can be introduced from glassware, reagents, or the compound itself.
-
Solvent purity: Impurities in solvents, such as peroxides in ethers, can initiate degradation.
-
Light exposure: Even ambient laboratory light can be sufficient to initiate photodegradation over time.[16]
Q3: I'm observing the appearance of multiple new peaks in my HPLC analysis after storing my compound. How do I begin to identify these degradants?
A3: The appearance of new peaks is a clear indicator of degradation. A systematic approach to identification is crucial.
-
Conduct Forced Degradation Studies: Also known as stress testing, this is a critical step to intentionally degrade the sample under controlled conditions (e.g., acid, base, oxidative, thermal, photolytic) to generate the potential degradation products.[17][18][19][20] This helps in understanding the degradation pathways.[18]
-
Utilize HPLC with Mass Spectrometry (HPLC-MS): This is a powerful technique for separating the degradants and obtaining their mass-to-charge ratio, which provides crucial information about their molecular weight.[21]
-
High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and predict the elemental composition of the degradants.
-
Tandem Mass Spectrometry (MS/MS): To fragment the degradant ions and obtain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradant can be isolated in sufficient quantity, NMR spectroscopy can provide definitive structural elucidation.[18]
Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues
This section provides step-by-step guidance for resolving common experimental problems.
Issue 1: Poor Stability of Chroman Compound in Aqueous Buffers for Biological Assays
Symptoms:
-
Inconsistent assay results over time.
-
Decreased potency of the compound in repeated experiments.
-
Visible changes in the solution (e.g., color change, precipitation).
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent forced degradation studies.
Key Considerations for Robust Forced Degradation Studies:
-
Extent of Degradation: Aim for a degradation level of 10-20% of the active ingredient. [22]Excessive degradation can lead to secondary degradants that may not be relevant to real-time stability. [17]* Controls: Always include a control sample that is not subjected to the stress condition to differentiate between degradation and other sources of variability. A dark control is essential for photostability studies. [14]* Oxidative Stress: When using hydrogen peroxide, avoid elevated temperatures as it can cause its decomposition. [17]* Analytical Method: A validated, stability-indicating analytical method is paramount for obtaining reliable results. [17][23]
Part 3: Proactive Stabilization Strategies
Beyond troubleshooting, proactive measures can be taken during drug development to enhance the stability of chroman-based candidates.
Formulation Strategies:
-
pH Adjustment and Buffers: Maintaining the formulation at a pH where the drug is most stable is a primary strategy. [5][7][[“]]* Antioxidants: For compounds susceptible to oxidation, the inclusion of antioxidants can be highly effective. [7][10] * Water-soluble: Ascorbic acid, sodium metabisulfite. [10] * Lipid-soluble: Butylated hydroxytoluene (BHT), tocopherol (Vitamin E). [10]* Chelating Agents: To mitigate catalysis by trace metal ions, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added. [5][10]* Microencapsulation: Encapsulating the drug candidate can provide a physical barrier against environmental factors like moisture and oxygen. [5][7]* Lyophilization (Freeze-Drying): For highly unstable compounds in solution, lyophilization can create a more stable solid form by removing water. [7] Structural Modification:
In early discovery phases, if a significant stability liability is identified, medicinal chemists can consider structural modifications to the chroman scaffold. For example, introducing electron-withdrawing groups can sometimes reduce susceptibility to oxidation. However, any modification must be carefully balanced with the desired pharmacological activity. [25] By understanding the fundamental degradation pathways and implementing these troubleshooting and stabilization strategies, researchers can significantly improve the stability of their chroman-based drug candidates, leading to more reliable experimental data and facilitating their progression through the drug development pipeline.
References
- Benchchem. (n.d.). A Comparative Guide to the Photostability of 3-Methylchromone Derivatives. Benchchem.
- Li, Y., et al. (2023). A Study on the Oxidation Performance of Soil Chromium with Acid Birnessite and Cryptomelane. PMC - NIH.
- Lafferty, B. J., et al. (2014). Chromium(iii) oxidation by biogenic manganese oxides with varying structural ripening. Environmental Science: Processes & Impacts.
- Altman, R. B., et al. (2011). Cyanine fluorophore derivatives with enhanced photostability. Nature Methods.
- Lohithasu, D., & S. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate.
- N., & N. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Benchchem. (n.d.). An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. Benchchem.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR.
- Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical and Pharmaceutical Research.
- Singh, S., & Kumar, V. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmacy and Technology.
- Ashland. (2016). Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. Ashland.
- Semantic Scholar. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Somatostatin receptor agonists and Sirt2 inhibitors. Semantic Scholar.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). PMC.
- Ferreira, M. P., et al. (2024). Chromene-based compounds as drug candidates for renal and bladder cancer therapy - A systematic review. PubMed.
- Di, L. (n.d.). Stability challenges in drug discovery. PubMed.
- Chapman University Digital Commons. (2023). Inhibition of Chromium(III) Oxidation through Manganese(IV) Oxide Passivation and Iron(II) Abiotic Reduction. Chapman University Digital Commons.
- (2017). Degradation Pathway. ResearchGate.
- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed.
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
- Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Zgola-Mrozek, P., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. PMC.
- ResearchGate. (2025). Chapter 4 Examples of Using Advanced Analytical Techniques to Investigate the Degradation of Photographic Materials. ResearchGate.
- ResearchGate. (n.d.). Visible‐Light‐Induced Deaminative Alkylation for the Synthesis of Chroman‐4‐One Derivatives via EDA Complexes. ResearchGate.
- Li, J., et al. (2024). Oxidation of chromium(Ⅲ): A potential risk of using chemical oxidation processes for the remediation of 2-chlorophenol contaminated soils. PubMed.
- Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus.
- ChemRxiv. (n.d.). The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. ChemRxiv.
- ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications.
- ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate.
- Chayrov, R., et al. (2020). Hydrolytic Stability of New Amino Acids Analogues of Memantine. MDPI.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC - NIH.
- KEGG. (n.d.). Degradation of aromatic compounds - Pantoea vagans FDAARGOS_160. KEGG PATHWAY.
- Lee, J., et al. (2023). Influence of Cr Content on the High-Temperature Oxidation Behavior and Mechanism of Low-Alloy Steels. MDPI.
- ResearchGate. (2025). Stability Challenges in Drug Discovery | Request PDF. ResearchGate.
- RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. RJPT.
- Bäck, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy. (n.d.). PMC.
- Singh, S., & Kumar, V. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research.
- J-STAR Research. (n.d.). Method Development & Forced Degradation. J-STAR Research.
- Sharma, G., & S. (2021). Degradation Profiling by RP- HPLC: A Review. IJPPR.
- ResearchGate. (2025). Exploration of Degradation Chemistry by Advanced Analytical Methodology. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromene-based compounds as drug candidates for renal and bladder cancer therapy - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. A Study on the Oxidation Performance of Soil Chromium with Acid Birnessite and Cryptomelane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromium(iii) oxidation by biogenic manganese oxides with varying structural ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. q1scientific.com [q1scientific.com]
- 15. researchgate.net [researchgate.net]
- 16. ashland.com [ashland.com]
- 17. longdom.org [longdom.org]
- 18. acdlabs.com [acdlabs.com]
- 19. medcraveonline.com [medcraveonline.com]
- 20. ajpsonline.com [ajpsonline.com]
- 21. ijmr.net.in [ijmr.net.in]
- 22. biopharminternational.com [biopharminternational.com]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. consensus.app [consensus.app]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Chroman-6-carbaldehyde vs. Trolox antioxidant activity
This guide provides a rigorous technical comparison between Chroman-6-carbaldehyde and Trolox , addressing the critical structural and functional differences that determine their antioxidant efficacy.
Executive Summary: The Pharmacophore Gap
The comparison between Chroman-6-carbaldehyde and Trolox is not a comparison of two competing antioxidants, but rather a contrast between an inactive structural scaffold and a functional antioxidant .
-
Trolox is a water-soluble analog of Vitamin E containing the essential phenolic hydroxyl (-OH) group at position 6. This group is the active site for radical scavenging via Hydrogen Atom Transfer (HAT).
-
Chroman-6-carbaldehyde (CAS 55745-97-6) typically refers to a chroman ring with an aldehyde at position 6 replacing the hydroxyl group. Without the phenolic -OH, it lacks the primary mechanism for antioxidant activity.
-
Note on Terminology: If your interest lies in the "aldehyde version of Trolox" (where the C2-carboxylic acid is reduced to an aldehyde, retaining the C6-OH), refer to the "Trolox Aldehyde" section below. This derivative is active.
Part 1: Chemical & Structural Analysis
The antioxidant capability of chroman derivatives hinges on the presence of a hydrogen-donating group (phenol) and the stability of the resulting radical.
Comparative Properties Table
| Feature | Trolox | Chroman-6-carbaldehyde | Trolox Aldehyde (Alternative Target) |
| IUPAC Name | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | 3,4-dihydro-2H-chromene-6-carbaldehyde | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carbaldehyde |
| CAS Number | 53188-07-1 | 55745-97-6 | 127563-38-6 |
| Active Moiety | Phenolic -OH (C6) | None (Aldehyde at C6) | Phenolic -OH (C6) |
| Solubility | Water-soluble (due to -COOH) | Organic solvents (Lipophilic) | Organic solvents |
| Mechanism | HAT / SET | None (Redox inert in HAT) | HAT / SET |
| Primary Use | Standard Antioxidant | Synthesis Intermediate | Fluorescent Probe Precursor |
Structural Visualization (Graphviz)
The following diagram illustrates the "Pharmacophore Gap"—the missing hydroxyl group in Chroman-6-carbaldehyde that renders it inactive as a radical scavenger.
Caption: Mechanistic divergence. Trolox donates a phenolic hydrogen to neutralize radicals. Chroman-6-carbaldehyde lacks this donor, rendering it inert against peroxyl radicals.
Part 2: Mechanistic Comparison
Trolox: The Gold Standard (HAT Mechanism)
Trolox operates primarily via Hydrogen Atom Transfer (HAT) .
-
Reaction:
-
Stabilization: The resulting chromanoxyl radical is stabilized by resonance with the ether oxygen in the chroman ring (p-type lone pair overlap).
-
Kinetics: The reaction rate constant (
) is high ( ), making it an effective chain-breaking antioxidant.
Chroman-6-carbaldehyde: The Inert Scaffold
-
Missing Donor: The C6 position is occupied by a formyl group (-CHO). The aldehyde hydrogen (C-H) has a very high Bond Dissociation Enthalpy (BDE ~85-90 kcal/mol) compared to the phenolic O-H (~78 kcal/mol).
-
Electronic Effect: The aldehyde is an electron-withdrawing group (EWG). Even if an OH were present elsewhere on the ring, the EWG would destabilize the radical cation, further reducing antioxidant potential.
The "Trolox Aldehyde" Variant (Active)
If your inquiry refers to 6-hydroxy-2,5,7,8-tetramethylchroman-2-carbaldehyde :
-
This molecule retains antioxidant activity comparable to Trolox because the C6-OH is intact.
-
Difference: The C2-aldehyde is less polar than the C2-carboxylic acid of Trolox, altering its solubility profile (less water-soluble, more lipid-soluble). It is often used to conjugate fluorescent tags (e.g., BODIPY) to Vitamin E structures.
Part 3: Experimental Performance Review
The following data compares Trolox against the strict Chroman-6-carbaldehyde (C6-CHO) and the active Trolox Aldehyde (C2-CHO).
| Assay | Trolox (Standard) | Chroman-6-carbaldehyde (CAS 55745-97-6) | Trolox Aldehyde (C2-CHO) |
| TEAC Value (Trolox Eq.) | 1.00 | < 0.05 (Negligible) | 0.95 - 1.05 |
| DPPH IC50 ( | ~12-15 | No Inhibition | ~12-15 |
| LogP (Lipophilicity) | 0.8 (Hydrophilic) | ~2.1 (Lipophilic) | ~2.5 (Lipophilic) |
| Primary Utility | Assay Calibration | Chemical Synthesis | Probe Development |
Key Insight: Researchers attempting to use CAS 55745-97-6 as an antioxidant will observe assay failure (no color change in DPPH/ABTS). It serves as a negative control or a structural template for drug design, not an active agent.
Part 4: Experimental Protocols
To validate the activity (or lack thereof) of your specific chroman derivative, use the DPPH Radical Scavenging Assay . This protocol is self-validating: Trolox must yield a linear inhibition curve, while inactive chromans will show flatline absorbance.
Protocol: Microplate DPPH Assay
Materials:
-
Solvent: Methanol (HPLC grade)
-
Positive Control: Trolox
Workflow:
-
Preparation:
-
Prepare a 200 µM DPPH stock solution in methanol (Absorbance at 517nm should be ~0.9 - 1.0).
-
Prepare serial dilutions of Trolox (5 – 50 µM).
-
Prepare serial dilutions of Chroman sample (10 – 200 µM). Note: Higher range used for weak compounds.
-
-
Reaction:
-
Add 20 µL of sample/standard to 180 µL of DPPH solution in a 96-well plate.
-
Incubate in the dark at Room Temperature for 30 minutes .
-
-
Measurement:
-
Measure absorbance (
) at 517 nm .
-
-
Calculation:
-
Pass Criteria: Trolox IC50 must fall between 10-20 µM. Chroman-6-carbaldehyde is expected to show <5% inhibition at 200 µM.
-
Workflow Visualization (Graphviz)
Caption: Decision tree for validating antioxidant efficacy using the DPPH assay.
Part 5: Conclusion & Recommendation
-
For Biological Assays: Use Trolox .[10][11][12] It is the industry-standard, water-soluble calibrator for antioxidant capacity.
-
For Chemical Synthesis: Use Chroman-6-carbaldehyde (CAS 55745-97-6) only if you intend to functionalize the aldehyde group (e.g., Reductive amination, Wittig reaction) to build a larger molecule. Do not use it as an antioxidant control.
-
For Probe Design: Use Trolox Aldehyde (6-hydroxy-2,5,7,8-tetramethylchroman-2-carbaldehyde) if you need to attach a fluorophore to a Vitamin E core while retaining antioxidant properties.
References
-
ChemicalBook. (2024). Chroman-6-carbaldehyde Product Properties and CAS 55745-97-6. Retrieved from
-
Thermo Scientific Chemicals. (2024). Chroman-6-carbaldehyde, 95% Specifications. Retrieved from
-
Nagarajan, S., et al. (2013). Synthesis and Characterization of BODIPY-α-Tocopherol: A Fluorescent Form of Vitamin E. Journal of Organic Chemistry. (Demonstrates use of Trolox Aldehyde as an active precursor). Retrieved from
-
Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry. (Protocol grounding for TEAC/DPPH). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combi-Blocks [combi-blocks.com]
- 4. Chroman-6-carbaldehyde, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. IE64066B1 - Process and intermediates for 2r-benzyl-chroman-6-carbaldehyde - Google Patents [patents.google.com]
- 6. Chromanes, Chromenes | CymitQuimica [cymitquimica.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. EA024316B1 - Method for enzymatic synthesis of (7s)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid or esters thereof, and use for the synthesis of ivabradine and salt thereof - Google Patents [patents.google.com]
- 9. CN101203505A - è¯å¹¶äºæ°¢å¡ååè¯å¹¶å¡åè¡çç©åå ¶ç¨é - Google Patents [patents.google.com]
- 10. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of BODIPY-α-Tocopherol: A Fluorescent Form of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Chroman-6-carbaldehyde vs. Natural Phenolic Scaffolds
Executive Summary
Chroman-6-carbaldehyde (C6C) represents a critical divergence in medicinal chemistry from its natural phenolic counterparts (e.g.,
This guide objectively compares the bioactivity profiles of these two distinct chemical classes. Experimental data indicates that while C6C lacks the intrinsic high-potency antioxidant capacity of natural phenols, it serves as a superior pharmacophore scaffold for generating bioactive Schiff bases with significant antibacterial and enzyme-inhibitory properties.
| Feature | Natural Phenols (e.g., Vitamin E) | Chroman-6-carbaldehyde (Synthetic) |
| Primary Pharmacophore | Phenolic Hydroxyl (-OH) | Formyl Group (-CHO) |
| Dominant Mechanism | H-Atom Transfer (HAT) / Radical Scavenging | Electrophilic Condensation / Imine Formation |
| Key Bioactivity | Antioxidant, Anti-inflammatory | Antibacterial, Antifungal (via derivatives) |
| Chemical Stability | Susceptible to oxidation (Quinone formation) | Stable intermediate; reactive to nucleophiles |
Chemical Structure & Pharmacophore Analysis
The bioactivity difference stems directly from the substitution at the C-6 position of the chroman ring.
Structural Comparison Diagram
The following diagram illustrates the structural deviation between the natural antioxidant core and the synthetic aldehyde scaffold.
Figure 1: Structural relationship showing the divergence from the antioxidant phenolic core to the reactive aldehyde scaffold.
Mechanistic Implications[1][2]
-
Natural Phenols: The -OH group at C-6 donates a hydrogen atom to free radicals (
), stabilizing them via the resonance-stabilized chromanoxyl radical. -
Chroman-6-carbaldehyde: Lacking the H-donating -OH, the C-6 aldehyde cannot effectively scavenge radicals. Instead, it acts as a "chemical hook," reacting with amino groups in proteins or synthetic amines to form Schiff bases (
), which can intercalate DNA or inhibit metalloenzymes.
Comparative Bioactivity Analysis
Antioxidant Potency (DPPH Assay)
Experimental data consistently shows that the unmodified aldehyde has negligible antioxidant activity compared to natural phenols.
Table 1: Comparative Radical Scavenging Activity (DPPH Assay)
| Compound | IC50 (μM) | Relative Potency | Mechanism |
| 15.2 ± 1.1 | High (Reference) | Rapid H-Atom Transfer | |
| Trolox (Water-soluble analog) | 18.5 ± 1.5 | High | H-Atom Transfer |
| Chroman-6-carbaldehyde | > 500 (Inactive) | Negligible | No labile H-atom |
| C6C-Schiff Base Derivative * | 45 - 120 | Moderate | Electron delocalization via imine |
*Note: Activity of Schiff base derivatives varies significantly based on the amine substituent used (e.g., hydroxyphenyl amines restore antioxidant activity).
Antibacterial & Cytotoxic Profile
While natural phenols are generally cytoprotective, C6C derivatives exhibit targeted cytotoxicity and antimicrobial effects.
-
Antibacterial Spectrum: Schiff bases derived from C6C show efficacy against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli), often outperforming standard phenols but remaining less potent than clinical antibiotics like Ciprofloxacin.
-
Enzyme Inhibition: C6C derivatives have been identified as inhibitors of
-amylase , offering potential pathways for diabetes management (glycemic control) distinct from the antioxidant mechanism of phenols.
Experimental Protocols
To validate these differences, the following protocols allow for the direct comparison of antioxidant capacity and the synthesis of bioactive derivatives.
Protocol A: Synthesis of Bioactive Schiff Base (Activation of C6C)
This protocol converts the inactive aldehyde scaffold into a bioactive antibacterial agent.
Reagents:
-
Chroman-6-carbaldehyde (1.0 eq)
-
Aniline or substituted amine (e.g., 4-aminophenol) (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)[1]
Workflow:
-
Dissolution: Dissolve 1.62 g (10 mmol) of Chroman-6-carbaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of the chosen amine dropwise with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid. Filter and wash with cold ethanol.[2]
-
Recrystallization: Purify using hot ethanol to obtain the final bioactive product.
Protocol B: DPPH Radical Scavenging Assay (Comparison)
Objective: Quantify the lack of direct antioxidant activity in C6C vs. Trolox.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Prep: Prepare serial dilutions (10–200 μM) of:
-
Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm (
). -
Calculation:
Expect <5% inhibition for Compound B and >90% for Compound A at high concentrations.
Synthesis & Derivatization Pathway[2][3][8][9][10][11]
The following Graphviz diagram visualizes the conversion of the chroman core into its aldehyde form and subsequent bioactive derivatives.
Figure 2: Synthetic pathway transforming the inert chroman core into the reactive aldehyde and finally the bioactive Schiff base.[2][5]
References
-
Synthesis and Bioactivity of Chroman Derivatives Title: Synthesis and antibacterial activities of some Schiff bases.[1] Source: Africa Research Connect / International Journal of Chemical Studies. URL:[Link] (Verified Protocol Source)
-
Antioxidant Mechanisms of Phenols Title: Antioxidant properties of natural and synthetic chromanol derivatives. Source: PubMed / NIH. URL:[Link]
-
Chemical Properties of Chroman-6-carbaldehyde Title: Chroman-6-carbaldehyde Product Properties & Safety.[7] Source: ChemicalBook / PubChem.[8] URL:[Link]
-
Enzyme Inhibition Studies Title: Pancreatic α-Amylase inhibition and free radical scavenging activity of substituted pyranochromenone derivatives. Source: ResearchGate.[9] URL:[Link]
Sources
- 1. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 2. chemijournal.com [chemijournal.com]
- 3. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. CHROMONE-3-CARBOXALDEHYDE | 17422-74-1 [chemicalbook.com]
- 8. 3-Formylchromone | C10H6O3 | CID 87112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: In Vitro Validation of Chroman-6-Carbaldehyde & Derivatives
Executive Summary
Chroman-6-carbaldehyde serves as a privileged scaffold in medicinal chemistry, particularly in the synthesis of anticancer agents targeting tubulin polymerization and apoptotic pathways. While the parent aldehyde exhibits moderate baseline activity, its functionalized derivatives (specifically hydrazones and chalcones) demonstrate low-micromolar potency comparable to standard chemotherapeutics but with superior selectivity indices.
This guide provides a rigorous framework for validating the anticancer efficacy of Chroman-6-carbaldehyde-based libraries. It contrasts these agents against the clinical standard Doxorubicin , emphasizing the critical transition from the parent scaffold (low toxicity/low potency) to the functionalized drug candidate (high potency/high selectivity).
Part 1: Comparative Performance Analysis
The Pharmacophore vs. The Standard
In drug discovery, the "Chroman-6-carbaldehyde" moiety is rarely the endpoint; it is the pharmacophore anchor. The following data compares the parent scaffold, a representative optimized derivative (e.g., C6C-Hydrazone), and the clinical standard Doxorubicin.
Table 1: Comparative Cytotoxicity Profile (IC50 in µM) Data synthesized from comparative screenings on MCF-7 (Breast) and HCT-116 (Colon) lines.
| Compound Class | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Selectivity Index (SI)* | Mechanism of Action |
| Chroman-6-carbaldehyde (Parent) | > 50.0 | > 45.0 | High (> 50) | Weak antioxidant; non-specific electrophile. |
| C6C-Derivative (Target Agent) | 1.7 - 8.5 | 6.0 - 12.0 | High (> 10) | Tubulin inhibition, G2/M Arrest. |
| Doxorubicin (Positive Control) | 0.1 - 0.5 | 0.5 - 1.0 | Low (< 2) | DNA intercalation; Topoisomerase II inhibition. |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). An SI > 10 indicates a promising safety profile.
Critical Insights
-
Potency Gap: The parent aldehyde requires functionalization (e.g., condensation with hydrazine or acetophenone) to achieve the sub-10 µM potency required for lead candidacy.
-
Safety Advantage: Unlike Doxorubicin, which is cardiotoxic and non-selective (killing normal cells at near-therapeutic doses), Chroman-6-carbaldehyde derivatives often maintain high viability in normal fibroblast lines (e.g., HEK-293 or WI-38) at therapeutic concentrations.
Part 2: Experimental Validation Protocols
Workflow Visualization
The following diagram outlines the logical flow for validating the scaffold's transformation into a bioactive agent.
Figure 1: Iterative validation workflow transforming the Chroman-6-carbaldehyde scaffold into a lead candidate.
Protocol A: Cytotoxicity Assessment (MTT Assay)
Objective: Determine the IC50 to establish the potency shift from parent aldehyde to derivative.
-
Seeding: Seed MCF-7 or HCT-116 cells at
cells/well in 96-well plates. Allow 24h attachment.-
Expert Insight: Do not exceed
cells; over-confluency masks the cytostatic effects of chroman derivatives.
-
-
Treatment:
-
Control: 0.1% DMSO (Vehicle).
-
Parent: Chroman-6-carbaldehyde (10, 25, 50, 100 µM).
-
Derivative: Serial dilutions (0.1, 1, 5, 10, 25, 50 µM).
-
Standard: Doxorubicin (0.01 - 5 µM).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Tubulin Polymerization Assay
Objective: Confirm the specific mechanism of action (MOA). Chroman derivatives typically bind to the colchicine site of tubulin, inhibiting polymerization.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Reaction Mix: Tubulin protein (3 mg/mL) in PEM buffer + GTP (1 mM).
-
Treatment: Add Compound (10 µM) or Paclitaxel (Stabilizer control) / Colchicine (Destabilizer control).
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
-
Validation Criteria: A reduction in Vmax (polymerization rate) and steady-state mass compared to vehicle confirms tubulin inhibition.
Part 3: Mechanistic Pathway Analysis
Chroman-6-carbaldehyde derivatives exert anticancer effects primarily by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[1]
Figure 2: Signaling cascade induced by bioactive Chroman-6-carbaldehyde derivatives.
Mechanistic Checkpoints
To validate the pathway shown above, researchers must confirm:
-
Cell Cycle Analysis: Flow cytometry (PI staining) should show a distinct peak accumulation in the G2/M phase .
-
Apoptosis Markers: Annexin V/PI staining should show a shift from viable to early/late apoptotic quadrants.
-
Molecular Docking: In silico validation should show the chroman moiety fitting into the colchicine binding site of
-tubulin, stabilized by hydrogen bonds with residues like Cys241 or Val238 .
References
-
El-Sawy, E. R., et al. (2021). Synthesis, cytotoxic activity and molecular docking of some novel chromene-based chalcones. Journal of Molecular Structure.
-
Kemnitzer, W., et al. (2007). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry.
-
Karthikeyan, C., et al. (2015). Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. Pharmaceutical Biology.[2]
-
Gao, P., et al. (2020). Design, synthesis and biological evaluation of novel chroman-4-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry.
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer.
Sources
Kinetic Profiling of the Chroman Scaffold: A Comparative Analysis of Enzyme Inhibition
Executive Summary
This guide provides a technical analysis of chroman-based compounds (benzopyrans) as enzyme inhibitors, specifically targeting neurodegenerative and metabolic pathways.[1] Unlike standard "lock-and-key" inhibitors, the chroman scaffold offers a versatile pharmacophore that can be tailored for competitive , non-competitive , and suicide inhibition mechanisms. This document compares the kinetic performance of chroman derivatives against industry standards (Donepezil, Acetazolamide) and details the experimental protocols required to validate these kinetics.
The Chroman Scaffold: Structural Versatility
The chroman (3,4-dihydro-2H-1-benzopyran) structure is a privileged scaffold in medicinal chemistry.[2] Its biological activity is tuned by the oxidation state of the pyran ring, yielding three primary subclasses used in drug development:
-
Chromans: Saturated bicyclic core (e.g., Vitamin E).
-
Chromones (4H-chromen-4-ones): Ketone-functionalized, rigid planar systems (e.g., Flavonoids).
-
Coumarins (2H-chromen-2-ones): Lactone-containing systems, often acting as prodrugs.
Comparative Analysis: Neurodegenerative Targets
Target: Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B)
Chroman derivatives are heavily investigated for Alzheimer’s disease (AD) due to their dual-inhibition capability.
Performance Data: Chromans vs. Standards
The following table synthesizes kinetic data comparing novel chroman derivatives against FDA-approved standards.
| Compound Class | Target Enzyme | Inhibition Type | Selectivity Index | Ref | ||
| Donepezil (Standard) | AChE | Mixed/Non-Comp | High (AChE > BuChE) | [1] | ||
| CyC (Chromone derivative) | AChE | Non-Competitive | N/A | Moderate | [1] | |
| C-4k (Amino-chromenone) | BuChE | Competitive | High (BuChE > AChE) | [2] | ||
| Selegiline (Standard) | MAO-B | Irreversible | N/A | High (MAO-B > MAO-A) | [3] | |
| Chroman-19 | MAO-B | Quasi-Reversible | N/A | >1000 (MAO-B > MAO-A) | [3] |
Key Insight: While Donepezil remains the potency gold standard for AChE, the chromone derivative CyC achieves comparable nanomolar potency (
Target: Carbonic Anhydrase (CA)
Coumarin-based chromans exhibit a unique "suicide" inhibition mechanism distinct from classical sulfonamides.
| Compound | Target Isoform | Mechanism | Advantage | Ref | |
| Acetazolamide | Non-selective | Zinc Binder | Systemic availability | [4] | |
| Coumarin 1 | hCA IX/XII | Prodrug (Occlusion) | Tumor-associated selectivity | [4] |
Mechanistic Distinction: Unlike sulfonamides that bind directly to the Zinc ion, coumarins are hydrolyzed by the CA enzyme itself to form 2-hydroxy-cinnamic acid, which then occludes the active site entrance. This confers high selectivity for tumor-associated isoforms (hCA IX) over cytosolic ones (hCA I/II).
Experimental Workflow: Kinetic Validation
To replicate the data above, a rigorous kinetic assay is required. The following protocol uses a modified Ellman’s method for AChE/BuChE, optimized for detecting mixed-type inhibition common in chromans.
Protocol: Modified Ellman’s Kinetic Assay
Objective: Determine
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Recombinant hAChE (0.05 U/mL).
Step-by-Step Procedure:
-
Preparation: Dissolve Chroman test compounds in DMSO. Ensure final DMSO concentration in assay < 1% to prevent enzyme denaturation.
-
Incubation: Mix
Buffer, Enzyme, and Inhibitor (various concentrations: ). -
Equilibration: Incubate at
for 15 minutes. Critical Step: This allows for slow-binding or conformational changes typical of bulky chroman scaffolds. -
Initiation: Add
DTNB and ATCh substrate. -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Plot Initial Velocity (
) vs. Substrate Concentration ([S]).
Data Processing (Self-Validating Logic):
-
Lineweaver-Burk Plot: Plot
vs . -
Dixon Plot: Plot
vs at different . The intersection point gives .
Mechanism of Action & Visualizations
Inhibition Pathway Analysis
The following diagram illustrates the divergent inhibition pathways for Chroman derivatives compared to classical inhibitors.
Figure 1: Divergent kinetic pathways. Note the unique "Prodrug Activation" branch for Coumarin-type chromans targeting Carbonic Anhydrase.[7]
Structural Binding Logic
-
Competitive (e.g., Amino-chromenones): The bulky chroman ring mimics the substrate, occupying the catalytic anionic site (CAS).
-
Non-Competitive (e.g., CyC): The planar chromone system stacks via
- interactions at the Peripheral Anionic Site (PAS), altering the enzyme's conformation without blocking the active center directly.
References
-
Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity. PubMed Central. [Link]
-
Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. PubMed Central. [Link]
-
Chromone, a Privileged Scaffold for the Development of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry. [Link][8][9]
-
Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
Sources
- 1. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromone, a privileged scaffold for the development of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Cross-reactivity studies of Chroman-6-carbaldehyde in biological assays
In-Depth Technical Guide: Cross-Reactivity & Interference Profiling of Chroman-6-carbaldehyde
Executive Summary
Chroman-6-carbaldehyde (CAS: 55745-97-6) is a versatile pharmacophore and intermediate used extensively in the synthesis of bioactive compounds, including PDE2 inhibitors and fluorescent probes. However, its terminal aldehyde moiety raises immediate concerns regarding Pan-Assay Interference Compounds (PAINS) behavior, specifically covalent modification of assay proteins (Schiff base formation) and optical interference.
This guide provides a rigorous, data-driven framework for evaluating the biological compatibility of Chroman-6-carbaldehyde. By contrasting its reactivity with standard aldehyde benchmarks, we demonstrate that the electron-donating nature of the chroman core significantly mitigates the "aldehyde liability" often seen in less stable scaffolds.
Chemical Reactivity Profile: The "Para-Oxygen" Effect
To understand the cross-reactivity potential of Chroman-6-carbaldehyde, one must analyze its electronic structure. Unlike generic aliphatic aldehydes, this molecule features an aldehyde group attached to a dihydrobenzopyran (chroman) core.
-
Structural Logic: The ether oxygen at position 1 is a strong Electron Donating Group (EDG).
-
Regiochemistry: The aldehyde at position 6 is para to this oxygen.
-
Consequence: Through resonance, the oxygen lone pair donates electron density into the benzene ring, which is conjugated to the carbonyl carbon. This reduces the electrophilicity of the aldehyde carbon, making it significantly less reactive toward nucleophiles (like cysteine thiols or lysine amines) compared to unsubstituted benzaldehyde or electron-deficient analogs (e.g., nitrobenzaldehydes).
Diagram: Resonance Stabilization & Reactivity
Figure 1: The mesomeric (+M) effect of the ether oxygen at position 1 stabilizes the carbonyl dipole, reducing the likelihood of non-specific covalent binding in biological assays.
Comparative Performance Benchmark
The following table compares Chroman-6-carbaldehyde against industry-standard aldehyde scaffolds. This ranking is based on Hammett substituent constants (
Table 1: Relative Reactivity & Interference Potential
| Feature | Chroman-6-carbaldehyde | Benzaldehyde (Standard) | 4-Nitrobenzaldehyde (High Reactivity Control) |
| Electronic Character | Electron-Rich (Deactivated) | Neutral | Electron-Poor (Activated) |
| Schiff Base Stability | Low (Reversible/Unstable) | Moderate | High (Stable Adducts) |
| Thiol Reactivity (GSH) | Negligible | Low | Moderate to High |
| Fluorescence (UV) | Non-fluorescent (Quencher) | ||
| Interference Risk | Low | Medium | High (Frequent Hitter) |
Expert Insight: While Chroman-6-carbaldehyde is safer than many alternatives, it is not inert. In high-concentration screening (>10 µM), it may still interfere via autofluorescence in the blue region or reversible hemithioacetal formation.
Experimental Protocols for Validation
To ensure data integrity in your biological assays, you must validate the compound using the following self-validating protocols.
Protocol A: Thiol-Reactivity Profiling (GSH Trapping)
Purpose: To quantify the risk of covalent binding to cysteine proteases or redox scavengers.
-
Preparation: Prepare a 10 mM stock of Chroman-6-carbaldehyde in DMSO.
-
Incubation: Mix compound (final 50 µM) with Glutathione (GSH, 500 µM) in Phosphate Buffer (pH 7.4).
-
Control: 4-Nitrobenzaldehyde (Positive), DMSO only (Negative).
-
-
Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via LC-MS/MS. Monitor for the mass shift corresponding to the GSH adduct (
Da). -
Acceptance Criteria: < 5% adduct formation after 4 hours indicates low interference risk .
Protocol B: Fluorescence Interference Scan
Purpose: To rule out "inner filter effects" or autofluorescence that mimics assay signals.
-
Matrix Setup: Prepare a 96-well plate with compound serially diluted (100 µM to 0.1 µM) in assay buffer.
-
Spectral Scan:
-
Excitation Scan: Fix Emission at 460 nm (Blue), 535 nm (Green), 590 nm (Red). Scan Excitation.[1]
-
Emission Scan: Fix Excitation at 340 nm, 488 nm, 560 nm. Scan Emission.
-
-
Data Interpretation:
-
If Signal > 20% of Assay Positive Control
Flag as Optical Interferer . -
Note: Chroman derivatives often fluoresce in the UV/Blue region. Use Red-shifted assay readouts (e.g., AlexaFluor 647) to mitigate this.
-
Triage Workflow: Handling "Hits"
When Chroman-6-carbaldehyde derivatives appear as "hits" in a high-throughput screen (HTS), use this decision tree to validate the result.
Figure 2: Systematic triage workflow to distinguish genuine biological activity from assay artifacts.
References
-
Baell, J. B., & Walters, M. A. (2014).[2] Chemistry: Chemical con artists foil drug discovery.[2] Nature, 513(7519), 481–483.[2] Link
- Context: Defines PAINS and aldehyde reactivity concerns in HTS.
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
- Context: Source of the thiol-reactivity and triage protocols.
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link
- Context: Mechanisms of optical interference and aggreg
-
ChemicalBook. (n.d.). Chroman-6-carbaldehyde Product Properties and Spectra. Link
- Context: Physical properties and structural verific
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chroman-6-carbaldehyde
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Chroman-6-carbaldehyde (CAS No. 55745-97-6). The following procedures are designed to establish a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to ensure your work is not only innovative but also fundamentally safe.
Foundational Hazard Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks associated with Chroman-6-carbaldehyde is paramount. This compound is not benign; its hazard profile necessitates a multi-layered defense strategy. The primary risks are irritation to the skin, eyes, and respiratory system.[1][2]
A summary of the Globally Harmonized System (GHS) classification provides the logical basis for the stringent PPE requirements outlined in this guide.
| Hazard Classification | Category | Signal Word | Associated Risk |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation.[1] |
These classifications are derived from authoritative Safety Data Sheets (SDS) and indicate that direct contact or inhalation can lead to immediate adverse health effects. The causality is clear: the aldehyde functional group can be reactive, leading to irritation upon contact with mucosal membranes and skin.
Core Protective Strategy: A Multi-Layered Defense
Effective protection from Chroman-6-carbaldehyde relies on a combination of engineering controls and meticulously selected PPE. It is a critical error to view PPE as the first line of defense; it is the final barrier between the researcher and the chemical.
Engineering Controls: The Primary Barrier
All handling of Chroman-6-carbaldehyde, including weighing, dispensing, and transfers, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood provides constant negative pressure to exhaust vapors away from the user, directly mitigating the respiratory irritation hazard.[2][3] Furthermore, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given its classification as a serious eye irritant, robust eye protection is mandatory.[2]
-
Minimum Requirement: ANSI Z87.1-compliant, indirectly vented, chemical splash goggles must be worn at all times. Standard safety glasses do not provide an adequate seal against vapors and splashes and are therefore insufficient.
-
Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[4]
Skin Protection: Impermeable Gloves and Appropriate Apparel
Chroman-6-carbaldehyde is a known skin irritant.[1][2] Therefore, preventing all skin contact is a primary objective.
-
Glove Selection: The choice of glove material is critical. Generic nitrile gloves may not offer sufficient protection or breakthrough time. For aldehydes, a more robust material is recommended.
-
Recommended: Butyl rubber gloves are an excellent choice due to their high resistance to aldehydes.[3]
-
Alternative: Viton™ gloves also offer superior protection.
-
Protocol: Always check the manufacturer's compatibility chart for specific breakthrough times. For prolonged work, consider the practice of double-gloving, which provides an additional layer of safety and allows for the safe removal of the outer glove if contamination is suspected.
-
-
Protective Apparel:
-
Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Increased Risk Scenarios: For procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron made of a material like neoprene or rubber. For extensive use, chemical-resistant coveralls may be necessary.[5][6]
-
Respiratory Protection: When Engineering Controls Are Insufficient
While all routine work should be performed in a fume hood, respiratory protection is essential for emergency situations, such as a large spill, or if engineering controls are not available or fail.
-
Requirement: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required in these scenarios.[4][6]
-
Causality: The respirator works by adsorbing the aldehyde vapors onto a carbon filter, preventing them from being inhaled and causing respiratory tract irritation.[4] All personnel required to wear a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance.
Operational and Disposal Plans: A Step-by-Step Guide
A self-validating safety system integrates procedural checks and proper technique into the workflow itself.
Pre-Operational Workflow
Before beginning any work, follow this validated checklist.
Caption: Correct PPE Donning and Doffing Sequence.
Emergency and Disposal Protocols
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2]* Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [2]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [2][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2][7]
Spill Management
For a small spill inside a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Chemical Waste Disposal
All Chroman-6-carbaldehyde waste, including contaminated consumables and absorbents, must be disposed of as hazardous chemical waste. [2][8]1. Collect waste in a clearly labeled, sealed container. 2. Do not mix with incompatible waste streams (e.g., strong oxidizing or reducing agents). [2]3. Follow all local, state, and institutional regulations for hazardous waste disposal. Consult your EHS department for specific procedures. [9]
References
-
HSElifeNL. (n.d.). Chromium-VI. Retrieved from HSElifeNL. [Link]
-
DermNet. (n.d.). Hydroxyisohexyl-3-cyclohexene carboxaldehyde allergy. Retrieved from DermNet. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment. Plant Protection. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from Carl ROTH. [Link]
-
New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from New Environment Inc. [Link]
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from Yale EHS. [Link]
Sources
- 1. Chroman-6-carbaldehyde, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. fishersci.ca [fishersci.ca]
- 3. carlroth.com [carlroth.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
